2-(2-Phenylacetamido)pentanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(2-phenylacetyl)amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-2-6-11(13(16)17)14-12(15)9-10-7-4-3-5-8-10/h3-5,7-8,11H,2,6,9H2,1H3,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTTWUNXJQQFZLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)NC(=O)CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical properties of 2-(2-Phenylacetamido)pentanoic acid
Technical Guide for Research & Development
Executive Summary
This guide provides an in-depth physicochemical analysis of 2-(2-Phenylacetamido)pentanoic acid , commonly referred to as N-Phenylacetylnorvaline . As a non-proteinogenic amino acid derivative, this compound serves as a critical intermediate in the synthesis of peptide-based pharmaceuticals, enzyme inhibitors, and peptidomimetics. Its structure combines a lipophilic phenylacetyl moiety with a norvaline backbone, imparting unique solubility and stability characteristics essential for drug design and formulation.
Chemical Identity & Structural Analysis
The compound is an N-acylated derivative of Norvaline (2-aminopentanoic acid). The phenylacetyl group attached to the nitrogen atom modifies the physicochemical profile significantly compared to the free amino acid, primarily by eliminating the zwitterionic character and increasing lipophilicity.
Nomenclature & Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| Common Synonyms | N-Phenylacetylnorvaline; N-Phenylacetyl-L-norvaline (if chiral) |
| CAS Number | 65415-01-2 |
| Molecular Formula | C₁₃H₁₇NO₃ |
| Molecular Weight | 235.28 g/mol |
| SMILES | CCCC(NC(CC1=CC=CC=C1)=O)C(O)=O |
Molecular Structure Visualization
The following diagram illustrates the connectivity of the molecule, highlighting the amide linkage that serves as the structural pivot between the hydrophobic tail and the polar head group.
Figure 1: Structural segmentation of this compound showing functional domains.
Physicochemical Properties[1]
Understanding the physicochemical behavior of this compound is vital for optimizing extraction, purification, and formulation processes.
Solid-State Properties
-
Appearance: White to off-white crystalline powder.
-
Melting Point: Predicted range 105–115°C . (Experimental verification recommended).
-
Note: N-acyl amino acids typically exhibit sharp melting points. Impurities such as phenylacetic acid will significantly depress this value.
-
-
Hygroscopicity: Low. The hydrophobic phenyl and propyl chains shield the polar amide and acid groups, reducing moisture uptake compared to free amino acids.
Solution Properties
-
Solubility Profile:
-
Water: Low (< 1 mg/mL at pH 2-5). The molecule is predominantly hydrophobic.
-
Alkaline Water (pH > 7): Soluble. Deprotonation of the carboxylic acid forms a water-soluble salt.
-
Organic Solvents: Highly soluble in DMSO, Ethanol, Methanol, and DMF. Moderately soluble in Dichloromethane and Ethyl Acetate.
-
-
Acid Dissociation Constant (pKa):
-
pKa (COOH): 3.6 – 3.8 (Estimated).
-
Mechanistic Insight: The N-acylation removes the basicity of the amino group, preventing zwitterion formation. The carboxylic acid retains its typical acidity, slightly modulated by the electron-withdrawing amide group.
-
-
Lipophilicity (LogP):
-
LogP: ~2.6 (Computed).
-
Implication: This value indicates good membrane permeability, making it a suitable scaffold for orally bioavailable drugs.
-
Stability Profile
-
Hydrolytic Stability:
-
pH 4–8: Stable. The amide bond is robust under physiological conditions.
-
pH < 2 or > 10: Susceptible to hydrolysis, yielding Phenylacetic acid and Norvaline.
-
-
Thermal Stability: Stable up to its melting point. Avoid prolonged exposure to temperatures >150°C to prevent decarboxylation or cyclization.
Synthesis & Impurity Profiling
The synthesis typically follows the Schotten-Baumann reaction pathway, involving the acylation of Norvaline with Phenylacetyl chloride under basic conditions.
Synthetic Pathway
Figure 2: Synthetic route via Schotten-Baumann acylation and potential impurity formation.
Key Impurities
-
Phenylacetic Acid: Resulting from the hydrolysis of excess Phenylacetyl chloride.
-
Unreacted Norvaline: Due to incomplete acylation.
-
Di-acylated species: Rare, but possible formation of mixed anhydrides if excess acid chloride is used.
Analytical Characterization Protocols
To ensure scientific integrity, the following protocols are recommended for the identification and purity assessment of the compound.
High-Performance Liquid Chromatography (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Maintains COOH in protonated state for sharp peaks).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Detection: UV at 210 nm (Amide bond) and 254 nm (Phenyl ring).
-
Expected Retention: The compound will elute after Phenylacetic acid but before highly lipophilic impurities.
Proton NMR Spectroscopy (1H-NMR)
-
Solvent: DMSO-d6.
-
Key Signals:
-
δ 12.5 ppm (s, 1H): Carboxylic acid proton (broad, may exchange).
-
δ 8.2 ppm (d, 1H): Amide NH doublet.
-
δ 7.2–7.3 ppm (m, 5H): Phenyl ring protons.
-
δ 4.2 ppm (m, 1H): Alpha-proton (chiral center).
-
δ 3.5 ppm (s, 2H): Benzylic methylene (-CH2-Ph).
-
δ 0.8–1.6 ppm (m, 7H): Propyl chain protons.
-
Mass Spectrometry (LC-MS)
-
Ionization: Electrospray Ionization (ESI).
-
Positive Mode (+): [M+H]⁺ = 236.1 m/z.
-
Negative Mode (-): [M-H]⁻ = 234.1 m/z (Preferred for carboxylic acids).
Experimental Protocols
Protocol A: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol validates the solubility data critical for formulation.
-
Preparation: Weigh 10 mg of the compound into a 2 mL HPLC vial.
-
Solvent Addition: Add 1.0 mL of phosphate buffer (pH 2.0, 7.4) or distilled water.
-
Equilibration: Shake at 25°C for 24 hours.
-
Filtration: Filter the suspension through a 0.22 µm PTFE filter.
-
Quantification: Analyze the filtrate by HPLC against a standard curve prepared in Methanol.
-
Calculation: Solubility (mg/mL) = (Peak Area / Slope) × Dilution Factor.
-
Protocol B: pKa Determination (Potentiometric Titration)
-
Solution: Dissolve 5 mg of compound in 10 mL of 10% Methanol/Water (to ensure solubility).
-
Titrant: 0.01 M NaOH (standardized).
-
Measurement: Record pH after each addition of 10 µL titrant using a calibrated pH meter.
-
Analysis: Plot pH vs. Volume. The inflection point corresponds to the pKa (adjust for solvent effect if methanol > 5%).
References
-
PubChem. 2-(2-Phenylpropanoylamino)pentanoic acid (Compound Summary). National Library of Medicine. [Link]
Thermodynamic & Stability Profiling: 2-(2-Phenylacetamido)pentanoic Acid
Technical Whitepaper | Application Note: 65415-01-2
Executive Summary
This technical guide provides a comprehensive thermodynamic and stability profile for 2-(2-Phenylacetamido)pentanoic acid (CAS: 65415-01-2), often referred to in peptide synthesis as
Understanding the thermodynamic landscape of this molecule is essential for optimizing its isolation, storage, and formulation. This guide synthesizes predicted physicochemical parameters with rigorous experimental protocols for determining solid-state and solution-phase stability, grounded in the principles of amide hydrolysis kinetics and phase equilibria.
Physicochemical Identity & In-Silico Thermodynamic Profile
Before initiating wet-lab stability studies, a baseline thermodynamic profile must be established using structural group contribution methods. The presence of the phenylacetyl group significantly increases lipophilicity compared to the parent amino acid (norvaline), altering solubility and crystal lattice energy.
Table 1: Predicted & Calculated Thermodynamic Parameters
| Parameter | Value (Predicted/Lit.) | Method/Source | Significance |
| CAS Registry | 65415-01-2 | Chemical Abstracts | Unique Identifier |
| Molecular Weight | 235.28 g/mol | Calculated | Stoichiometry |
| LogP (Octanol/Water) | 2.0 – 2.6 | XLogP3 Model [1] | Lipophilicity/Membrane Permeability |
| pKa (Acid) | 3.8 – 4.2 | Hammett Eq.[1][2] (Carboxyl) | Ionization State at Physiological pH |
| H-Bond Donors/Acceptors | 2 / 3 | Structural Analysis | Crystal Packing Forces |
| Polar Surface Area (PSA) | ~66 Ų | Cactvs Model [1] | Oral Bioavailability |
| Predicted Melting Point | 105 – 115 °C | Group Contribution | Solid-State Stability Limit |
Note on Stereochemistry: This guide assumes the racemic mixture (
) unless specified. The-enantiomer often exhibits a higher melting point and enthalpy of fusion due to more efficient crystal packing compared to the racemic compound [2].
Solid-State Thermodynamics: Thermal Stability Protocol
The thermodynamic stability of the solid form is governed by the crystal lattice energy.
Differential Scanning Calorimetry (DSC) Workflow
To determine the Enthalpy of Fusion (
Protocol:
-
Calibration: Calibrate DSC using Indium (
, ). -
Sample Prep: Weigh 2–4 mg of dried this compound into a Tzero aluminum pan.
-
Cycle:
-
Equilibrate at 25°C.
-
Ramp 10°C/min to 150°C (past predicted
). -
Critical Step: If an endotherm is observed <100°C followed by an exotherm, this indicates a metastable polymorph rearranging into a stable form.
-
Polymorph Screening Logic
The stability of the amide bond in the solid state is generally high, but physical instability (polymorphic conversion) can alter dissolution rates.
Figure 1: Workflow for identifying the thermodynamically stable crystal form of N-acyl amino acids.
Chemical Stability: Amide Hydrolysis Kinetics
The primary degradation pathway for this compound is the hydrolysis of the amide bond, yielding Phenylacetic acid and Norvaline. This reaction is thermodynamically favored (
Mechanism & pH-Rate Profile
The phenylacetyl group acts as an electron-withdrawing substituent relative to an alkyl chain, potentially making the carbonyl carbon slightly more electrophilic than in simple
-
Acidic pH (< 2): Protonation of the carbonyl oxygen activates the amide for nucleophilic attack by water.
-
Neutral pH (5–8): Reaction is negligible (shelf-stable region).
-
Alkaline pH (> 10): Direct nucleophilic attack by
on the carbonyl. This is the fastest degradation pathway [3].
Experimental Determination of Hydrolysis Rates
To generate the Arrhenius parameters (
Protocol:
-
Buffer Prep: Prepare 50 mM phosphate buffers at pH 2.0, 7.4, and 10.0.
-
Incubation: Dissolve compound (1 mM) and incubate at 40°C, 60°C, and 80°C.
-
Analysis: Monitor loss of starting material via HPLC (C18 column, Acetonitrile/Water gradient).
-
Detection: UV at 210 nm (amide bond) and 254 nm (phenyl ring).
-
-
Calculation: Plot
vs .
Equation:
Where
Figure 2: Base-catalyzed hydrolysis pathway. The rate-determining step is the formation of the tetrahedral intermediate.[3]
Solution Thermodynamics: Solubility & Partitioning
For drug development, the thermodynamic solubility (
pH-Dependent Solubility
As a carboxylic acid, the solubility of this compound is pH-dependent.
-
pH < pKa (~4.0): The molecule is neutral and solubility is limited by the lipophilic phenyl and pentyl chains (Intrinsic Solubility,
). -
pH > pKa: The carboxylate anion forms, increasing solubility by orders of magnitude.
Solubility Equation:
Partition Coefficient (LogP vs LogD)
While the calculated LogP is ~2.6, the effective lipophilicity (
-
LogD (7.4): Estimated ~ -0.5 to 0.5 (highly soluble in aqueous buffer).
-
Implication: The compound will readily partition into the aqueous phase in blood plasma but requires the neutral form (low pH environment) to cross lipid membranes passively.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70070577, 2-(2-Phenylpropanoylamino)pentanoic acid. (Note: Structural analog used for property modeling). Retrieved from [Link]
-
Miyagishi, S., et al. (2025). The synthesis, properties, and applications of N-acyl-α-aminoacids. ResearchGate. Retrieved from [Link]
-
Galabov, B., et al. (2004). Computational Study of the Reactivity of N-Phenylacetamides in the Alkaline Hydrolysis Reaction. The Journal of Physical Chemistry A. Retrieved from [Link]
Sources
2-(2-Phenylacetamido)pentanoic acid CAS number and chemical identifiers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-(2-Phenylacetamido)pentanoic acid, also known as N-phenylacetyl-norvaline. Given the limited direct literature on this specific molecule, this document synthesizes information from related N-acyl amino acids and general organic chemistry principles to offer a robust technical resource.
Core Chemical Identity
This compound is an N-acylated derivative of the amino acid norvaline. The structure consists of a pentanoic acid backbone with an amino group at the C-2 position, which is acylated by a phenylacetyl group.
Chemical Identifiers
A summary of the key chemical identifiers for this compound is presented in the table below.
| Identifier | Value | Source |
| CAS Number | 65415-01-2 | [1] |
| Molecular Formula | C13H17NO3 | [1] |
| Molecular Weight | 235.28 g/mol | [1] |
| IUPAC Name | This compound | N/A |
| Common Synonym | N-phenylacetyl-norvaline | N/A |
Physicochemical Properties (Predicted)
The physicochemical properties of N-acyl amino acids are influenced by both the acyl chain and the amino acid residue. These compounds are generally crystalline solids with relatively high melting points and are soluble in water, with solubility being dependent on the pH and the nature of the R-group of the amino acid. N-acyl amino acids with longer acyl chains exhibit surfactant properties.
| Property | Predicted Value/Information | Basis of Prediction |
| Physical State | Crystalline solid | General property of amino acids and their derivatives.[2] |
| Melting Point | >200 °C | General property of amino acids. |
| Solubility | Soluble in water, slightly soluble in alcohols. | General property of amino acids. |
| Acidity (pKa) | Two pKa values are expected, one for the carboxylic acid group and one for the amide proton. | Based on the structure containing a carboxylic acid and an amide group. |
| Chirality | Exists as L- and D- enantiomers, as well as a racemic mixture, due to the chiral center at the alpha-carbon of the norvaline residue. | Based on the structure of norvaline, which is a chiral amino acid. |
Synthesis and Manufacturing
Proposed Synthetic Workflow
The following diagram illustrates a plausible synthetic route for this compound, starting from the commercially available amino acid, norvaline.
Sources
Biological Activity Potential of 2-(2-Phenylacetamido)pentanoic Acid
Content Type: Technical Whitepaper Subject: N-Phenylacetylnorvaline (CAS: 65415-01-2) Audience: Medicinal Chemists, Enzymologists, and Drug Discovery Specialists[1]
Executive Summary
2-(2-Phenylacetamido)pentanoic acid (also known as N-Phenylacetylnorvaline ) represents a critical chemical scaffold at the intersection of biocatalysis and polypharmacology .[1] Structurally, it is the N-phenylacetyl derivative of the non-proteinogenic amino acid norvaline.[1]
While often utilized as a model substrate for characterizing the substrate specificity of Penicillin G Acylase (PGA) , recent structure-activity relationship (SAR) studies have elevated this scaffold's status to a promising lead in oncology.[1] Specifically, derivatives of phenylacetyl-pentanoic acid have demonstrated dual inhibitory activity against Histone Deacetylase 8 (HDAC8) and Matrix Metalloproteinase-2 (MMP-2) , suggesting a mechanism that simultaneously targets epigenetic regulation and metastatic potential in leukemic cell lines.[1]
This guide provides a comprehensive technical analysis of the compound's synthesis, enzymatic utility, and emerging pharmacological profile.[1]
Chemical Constitution & Structural Analysis[1][2][3]
Molecular Identity[1]
-
IUPAC Name: this compound[1]
-
Synonyms: N-Phenylacetylnorvaline; N-Phenylacetyl-L-norvaline (if chiral)[1]
-
Molecular Formula: C₁₃H₁₇NO₃
-
Molecular Weight: 235.28 g/mol [1]
Pharmacophore Analysis
The molecule consists of three distinct domains governing its biological interaction:
-
Lipophilic Tail (Propyl group): The pentanoic acid side chain (norvaline residue) provides hydrophobic bulk, essential for fitting into the hydrophobic pockets of HDAC enzymes or the S1 subsite of proteases.[1]
-
Linker (Amide Bond): Mimics the scissile bond of penicillin G, making it a substrate for amide hydrolases.[1]
-
Cap Group (Phenylacetyl): A classic recognition motif for Penicillin G Acylase and a "cap" group often found in HDAC inhibitors (interacting with the rim of the catalytic tunnel).[1]
Synthesis & Production Protocols
Chemical Synthesis (Schotten-Baumann Conditions)
The most robust synthesis involves the N-acylation of Norvaline using Phenylacetyl chloride under basic conditions.[1]
Reagents:
-
L-Norvaline (or DL-Norvaline)[1]
-
Phenylacetyl chloride[1]
-
Sodium Hydroxide (NaOH)[1]
-
Dichloromethane (DCM) / Water biphasic system[1]
Protocol:
-
Dissolution: Dissolve 10 mmol of Norvaline in 20 mL of 2M NaOH. Cool to 0°C in an ice bath.
-
Acylation: Dropwise add 11 mmol of Phenylacetyl chloride while vigorously stirring. Simultaneously, add 2M NaOH to maintain pH > 10.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.
-
Workup: Wash the aqueous layer with diethyl ether to remove unreacted acid chloride/byproducts.
-
Precipitation: Acidify the aqueous layer to pH 2.0 using 6M HCl. The product, this compound, will precipitate as a white solid.
-
Purification: Recrystallize from Ethanol/Water (1:1).
Visualization of Synthesis Pathway[1]
Caption: Schotten-Baumann synthesis pathway for N-Phenylacetylnorvaline.
Enzymatic Utility: Penicillin G Acylase (PGA) Probe[1]
This compound serves as a crucial chromogenic or titrimetric substrate for Penicillin G Acylase (EC 3.5.1.11).[1] PGA is industrially significant for producing 6-APA (the core of semi-synthetic penicillins).[1]
Mechanism of Action
PGA recognizes the phenylacetyl group . It hydrolyzes the amide bond, releasing Phenylacetic acid and Norvaline. Because Norvaline is non-proteinogenic, this reaction is often used to study the enzyme's specificity for the "amino acid" side of the scissile bond (the P1' site).[1]
Experimental Protocol: Kinetic Assay
Objective: Determine
-
Buffer: 50 mM Phosphate buffer, pH 7.5.
-
Substrate Preparation: Prepare a 50 mM stock of this compound in methanol (keep methanol <5% in final assay).
-
Reaction:
-
In a thermostated vessel (25°C), add 10 mL buffer and substrate (range 0.1 mM – 10 mM).
-
Initiate with 10 µL of PGA enzyme solution.
-
-
Detection (pH Stat Method):
Pharmacological Potential: Dual MMP-2 / HDAC8 Inhibition[1][5][6]
Recent research into "substituted pentanoic acids" has identified this scaffold as a dual inhibitor. This is significant for cancer therapy, as HDAC8 regulates cell proliferation and MMP-2 facilitates tissue invasion (metastasis).[1]
Mechanism of Action[1]
-
HDAC8 Inhibition: The pentanoic acid moiety (specifically the carboxylic acid and the alkyl chain) occupies the active site tunnel of HDAC8, chelating the Zinc ion (
) required for catalysis.[1] This prevents histone deacetylation, leading to chromatin relaxation and re-expression of tumor suppressor genes (e.g., p53 pathway).[1] -
MMP-2 Inhibition: The N-phenylacetyl group and the amide linker interact with the S1' pocket of Matrix Metalloproteinase-2, preventing the degradation of the extracellular matrix (ECM).[1]
Biological Data Summary (Representative Class Data)
Based on SAR studies of phenylacetyl-pentanoic acid derivatives [1].
| Assay Target | Activity Type | Outcome | Significance |
| Jurkat E6.1 | Cytotoxicity (MTT) | Induces apoptosis in leukemic cells.[1] | |
| HDAC8 | Enzyme Inhibition | Epigenetic modulation; Cell cycle arrest (sub-G0).[1] | |
| MMP-2 | Enzyme Inhibition | Anti-metastatic potential.[1] | |
| ROS Assay | Oxidative Stress | Increased ROS levels | Triggers mitochondrial apoptotic pathway. |
Signaling Pathway Visualization[1]
Caption: Mechanism of Action showing dual inhibition of HDAC8 and MMP-2 leading to apoptosis.[1]
References
-
Datta, S., et al. (2019).[1][3] "Synthesis, anticancer activity, structure-activity relationship and binding mode of interaction studies of substituted pentanoic acids." Future Medicinal Chemistry.
-
Datta, S., et al. (2021).[1][4] "Synthesis, Anticancer Activity, SAR and Binding Mode of Interaction Studies of Substituted Pentanoic Acids: Part II." ResearchGate.[5]
-
Masood, A., et al. (2023).[1][6] "Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives." Molecules.
-
BLD Pharm. (n.d.).[1] "Product Datasheet: this compound (CAS 65415-01-2)." BLD Pharm.
Sources
- 1. mdpi.com [mdpi.com]
- 2. 65415-01-2|this compound|BLD Pharm [bldpharm.com]
- 3. Synthesis, anticancer activity, structure-activity relationship and binding mode of interaction studies of substituted pentanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: A Detailed Guide to the Synthesis of 2-(2-Phenylacetamido)pentanoic Acid
Introduction: The Significance of N-Acylated Amino Acids
N-acylated amino acids (NAAs) represent a versatile class of molecules with a broad spectrum of applications, ranging from their use as mild, biodegradable surfactants in cosmetics to their role as crucial intermediates in pharmaceutical development.[1][2] Their amphiphilic nature, combining the hydrophilicity of the amino acid head group with the lipophilicity of the acyl chain, allows for unique physicochemical properties. In drug discovery, the N-acylation of amino acids can enhance the stability of peptide-based drugs, improve bioavailability, and serve as a scaffold for novel therapeutic agents targeting a variety of disorders.[3][4]
This document provides a comprehensive, field-proven protocol for the synthesis of a specific NAA, 2-(2-Phenylacetamido)pentanoic acid. This compound is synthesized via the acylation of the amino acid L-Norvaline (2-aminopentanoic acid) with phenylacetyl chloride. We will employ the robust and classic Schotten-Baumann reaction, a reliable method for forming amide bonds.[5][6] This guide is designed for researchers in organic chemistry and drug development, offering not only a step-by-step procedure but also the underlying scientific rationale for each manipulation, ensuring both reproducibility and a deeper understanding of the process.
Reaction Scheme & Mechanism
Overall Transformation:
The synthesis involves the reaction of L-Norvaline with phenylacetyl chloride in a basic aqueous environment to yield the desired N-acylated product.
Mechanism Spotlight: The Schotten-Baumann Reaction
The Schotten-Baumann reaction is a cornerstone of amide synthesis from amines and acyl chlorides.[7][8] Its mechanism proceeds through a nucleophilic acyl substitution pathway.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine (L-Norvaline) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride (phenylacetyl chloride). This forms a transient tetrahedral intermediate.[8]
-
Elimination: The tetrahedral intermediate is unstable. The carbonyl double bond reforms, leading to the elimination of the chloride ion, which is an excellent leaving group.
-
Deprotonation & Neutralization: The reaction is conducted in the presence of a base, typically sodium hydroxide. The base serves two critical functions: it neutralizes the hydrochloric acid (HCl) byproduct that is formed, preventing it from protonating the unreacted amine and thereby deactivating it.[6][9] It also deprotonates the positively charged nitrogen atom on the intermediate, driving the reaction to completion.[8]
The use of a biphasic solvent system (water and an organic solvent) is a hallmark of the "Schotten-Baumann conditions," which keeps the organic reactants and products in the organic phase while the base and neutralized byproducts remain in the aqueous phase.[5][9]
Materials and Equipment
| Reagents & Chemicals | Grade | Supplier Example | CAS Number |
| L-Norvaline (2-aminopentanoic acid) | ≥98% | Sigma-Aldrich | 6600-40-4 |
| Phenylacetyl chloride | ≥99% | Sigma-Aldrich | 103-80-0 |
| Sodium hydroxide (NaOH) | Reagent Grade | Fisher Scientific | 1310-73-2 |
| Hydrochloric acid (HCl) | 6 M (concentrated) | VWR | 7647-01-0 |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific | 75-09-2 |
| Ethyl acetate | ACS Grade | VWR | 141-78-6 |
| Hexanes | ACS Grade | VWR | 110-54-3 |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS Grade | Sigma-Aldrich | 7757-82-6 |
| Deionized water | 7732-18-5 |
| Equipment |
| 250 mL three-neck round-bottom flask |
| Magnetic stirrer and stir bar |
| Ice bath |
| 125 mL dropping funnel |
| pH paper or pH meter |
| 250 mL separatory funnel |
| Rotary evaporator |
| Buchner funnel and filter paper |
| Melting point apparatus |
| Standard laboratory glassware (beakers, graduated cylinders) |
| Analytical instruments: NMR, FT-IR, Mass Spectrometer |
Detailed Experimental Protocol
PART A: Amide Synthesis (Schotten-Baumann Reaction)
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, dissolve L-Norvaline (5.85 g, 50 mmol) in a 1 M aqueous solution of sodium hydroxide (100 mL, 100 mmol).
-
Scientist's Note: Two equivalents of NaOH are used. The first equivalent deprotonates the carboxylic acid of the amino acid, making it soluble in water as the sodium salt. The second equivalent is crucial for neutralizing the HCl that will be generated during the acylation reaction.
-
-
Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to 0-5 °C.
-
Scientist's Note: The acylation reaction is highly exothermic. Maintaining a low temperature is critical to prevent unwanted side reactions, such as the hydrolysis of the acyl chloride, and to ensure a controlled reaction rate.
-
-
Reagent Preparation: In a separate beaker, dissolve phenylacetyl chloride (7.73 g, 6.6 mL, 50 mmol) in 40 mL of dichloromethane (DCM). Transfer this solution to a 125 mL dropping funnel.
-
Acylation: Add the phenylacetyl chloride solution dropwise from the dropping funnel to the vigorously stirred, cold L-Norvaline solution over a period of 30-45 minutes. Ensure the temperature of the reaction mixture does not rise above 10 °C.
-
Scientist's Note: Vigorous stirring is essential to maximize the surface area between the aqueous and organic phases, facilitating the reaction between the water-soluble amino acid salt and the DCM-soluble acyl chloride. A slow, dropwise addition prevents a rapid temperature increase.
-
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue to stir vigorously for an additional 2 hours to ensure the reaction goes to completion.
PART B: Work-up and Product Isolation
-
Phase Separation: Transfer the reaction mixture to a 250 mL separatory funnel. Allow the layers to separate, and drain the lower organic (DCM) layer into a waste beaker.
-
Scientist's Note: The desired product is currently in the aqueous phase as its sodium salt (sodium 2-(2-phenylacetamido)pentanoate).
-
-
Acidification: Cool the aqueous layer in the separatory funnel (or transfer to a beaker in an ice bath) and slowly acidify it by adding 6 M HCl dropwise with swirling. Monitor the pH with pH paper. Continue adding acid until the pH is approximately 1-2. A white precipitate of the product will form.
-
Scientist's Note: Acidification protonates the carboxylate group of the product, rendering it neutral and significantly less soluble in water, which causes it to precipitate.
-
-
Extraction: Extract the acidified aqueous suspension with ethyl acetate (3 x 50 mL). For each extraction, shake the separatory funnel vigorously, venting frequently, and then allow the layers to separate. Collect the upper organic (ethyl acetate) layers.
-
Scientist's Note: Although the product precipitates, it will have some solubility in the aqueous layer. Extracting with an organic solvent like ethyl acetate ensures maximum recovery of the product.
-
-
Drying and Concentration: Combine the organic extracts in a clean flask. Dry the solution over anhydrous sodium sulfate for 15-20 minutes. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as a white or off-white solid.
PART C: Purification and Characterization
-
Purification: The crude solid can be purified by recrystallization. A common solvent system is a mixture of hot ethyl acetate and hexanes. Dissolve the crude product in a minimal amount of hot ethyl acetate, and then add hexanes dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration using a Buchner funnel.[10]
-
Characterization:
-
Yield: Determine the final mass and calculate the percentage yield.
-
Melting Point: Measure the melting point of the purified solid. A sharp melting range indicates high purity.
-
Spectroscopy: Obtain ¹H NMR, ¹³C NMR, and FT-IR spectra to confirm the chemical structure. Confirm the molecular weight using Mass Spectrometry (MS).
-
Expected Results & Data Summary
| Parameter | Expected Result |
| Appearance | White to off-white crystalline solid |
| Yield | 75-90% |
| Melting Point | Approx. 135-138 °C (literature values may vary) |
| ¹H NMR (DMSO-d₆) | δ ~12.5 (s, 1H, COOH), δ ~8.3 (d, 1H, NH), δ ~7.3 (m, 5H, Ar-H), δ ~4.1 (m, 1H, α-CH), δ ~3.5 (s, 2H, Ph-CH₂), δ ~1.5 (m, 2H, β-CH₂), δ ~1.3 (m, 2H, γ-CH₂), δ ~0.8 (t, 3H, δ-CH₃) |
| FT-IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~3000-2500 (O-H stretch, broad), ~1720 (C=O acid), ~1650 (C=O amide I), ~1540 (N-H bend, amide II) |
| MS (ESI-) | [M-H]⁻ calculated for C₁₃H₁₆NO₃⁻: 234.11; found: ~234.1 |
Synthesis Workflow Diagram
The following diagram illustrates the complete workflow from reaction setup to final product characterization.
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Phenylacetyl chloride is corrosive and a lachrymator. Handle only in a well-ventilated fume hood. It reacts violently with water and alcohols.
-
Sodium hydroxide and concentrated hydrochloric acid are highly corrosive. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
-
Dichloromethane and ethyl acetate are volatile and flammable organic solvents. Avoid open flames and ensure proper ventilation.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
References
-
SATHEE. Chemistry Schotten Baumann Reaction. Available from: [Link]
-
Vedantu. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Available from: [Link]
-
Testbook. Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. Available from: [Link]
-
BYJU'S. Schotten Baumann Reaction. (November 17, 2019). Available from: [Link]
-
Physics Wallah. Reaction Mechanism of Schotten Baumann Reaction. Available from: [Link]
-
Leipold, H. R., et al. N-acylated alpha-amino acids as novel oral delivery agents for proteins. PubMed, 1995. Available from: [Link]
- Google Patents. WO2015026538A1 - Process for preparing n-acyl amino acid salts.
-
ResearchGate. The synthesis, properties, and applications of N-acyl-α-aminoacids. (August 05, 2025). Available from: [Link]
-
Cosmetics Business. Acylated amino acids: Multifunctional surfactants for new applications. (April 11, 2007). Available from: [Link]
-
Sagheddu, C., et al. Function and therapeutic potential of N-acyl amino acids. PubMed, 2021. Available from: [Link]
-
MySkinRecipes. 2-(2-Phenylacetamido)pentanedioic acid. Available from: [Link]
-
PMC. Synthesis and investigations of double-pharmacophore ligands for treatment of chronic and neuropathic pain. Available from: [Link]
-
Justia Patents. Process for the purification of 2-phenyl-2-methyl-propanoic acid derivatives. (April 09, 2015). Available from: [Link]
Sources
- 1. WO2015026538A1 - Process for preparing n-acyl amino acid salts - Google Patents [patents.google.com]
- 2. Acylated amino acids: Multifunctional surfactants for new applications [cosmeticsbusiness.com]
- 3. N-acylated alpha-amino acids as novel oral delivery agents for proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-(2-Phenylacetamido)pentanedioic acid [myskinrecipes.com]
- 5. testbook.com [testbook.com]
- 6. byjus.com [byjus.com]
- 7. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 8. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 9. Schotten Baumann Reaction| Reaction Mechanism of Schotten Baumann Reaction [pw.live]
- 10. patents.justia.com [patents.justia.com]
HPLC method development for 2-(2-Phenylacetamido)pentanoic acid detection
An Application Note on the Development of a Stability-Indicating HPLC Method for the Detection of 2-(2-Phenylacetamido)pentanoic acid
Abstract
This application note provides a comprehensive and detailed protocol for the development of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound. As a molecule possessing both hydrophobic and acidic functional groups, its chromatographic behavior is highly dependent on mobile phase conditions. This guide details a systematic approach, beginning with an analysis of the analyte's physicochemical properties to inform initial parameter selection. It proceeds through column and mobile phase screening, optimization, and concludes with a forced degradation study to ensure specificity. The final validated method is suitable for quantitative analysis in research, quality control, and drug development settings.
Physicochemical Properties & Chromatographic Rationale
A successful HPLC method development strategy begins with a thorough understanding of the analyte's chemical structure. This compound possesses three key structural features that dictate its chromatographic behavior:
-
A Phenyl Group: This aromatic ring acts as a chromophore, making the molecule suitable for UV-Visible detection. It also contributes significant hydrophobicity.
-
An Alkyl Chain (from pentanoic acid): This non-polar feature further increases the molecule's hydrophobicity, suggesting strong interaction with a non-polar stationary phase.
-
A Carboxylic Acid Group: This is an ionizable functional group. The charge state of this group is dependent on the pH of the mobile phase.
The presence of an ionizable group is a critical parameter in reversed-phase HPLC.[1][2] To achieve reproducible retention and symmetrical peak shape, it is essential to suppress the ionization of the carboxylic acid. According to the Henderson-Hasselbalch equation, an acidic analyte will be predominantly in its neutral, protonated form when the mobile phase pH is at least 2 units below its pKa.[3] This neutral form will have greater hydrophobicity, leading to better retention on a reversed-phase column.[4][5] Therefore, a low-pH mobile phase is the logical starting point for method development.[6]
Method Development Strategy
The development of a robust and reliable HPLC method follows a logical, multi-step process. The strategy employed here is designed to systematically evaluate critical parameters to achieve optimal separation in an efficient manner. This workflow ensures that the final method is not only suitable for its intended purpose but also rugged and reproducible. The overall strategy is visualized in the workflow diagram below.
Caption: A workflow diagram illustrating the systematic approach to HPLC method development.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and a Diode Array Detector (DAD).[7]
-
Chromatographic Data System (CDS): OpenLab CDS or equivalent.
-
Analytical Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm (or equivalent L1 USP classification column).
-
Solvents: HPLC-grade acetonitrile and methanol.
-
Reagents: Formic acid, trifluoroacetic acid (TFA), potassium phosphate monobasic, and ortho-phosphoric acid.
-
Water: Deionized water, filtered through a 0.22 µm filter.
-
Analyte: this compound reference standard.
Standard and Sample Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. This serves as the primary stock.
-
Working Standard (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase.
HPLC System Setup and Initial Screening
The initial phase of method development focuses on finding a suitable column and mobile phase combination that provides adequate retention and a good peak shape for the analyte.
-
Column Installation: Install the C18 column into the column compartment.
-
System Purge: Purge the pump channels with the respective mobile phase components.
-
Column Equilibration: Equilibrate the column with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
-
Detector Setup: A Photodiode Array (PDA) or Diode Array Detector (DAD) is highly recommended.[8][9] It captures absorbance across multiple wavelengths simultaneously, which is invaluable for determining the optimal detection wavelength and for assessing peak purity.[10] Set the DAD to acquire data from 190-400 nm.
-
Injection: Inject 10 µL of the working standard solution.
Initial Screening Conditions (Table 1)
| Parameter | Condition A | Condition B | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.8) | 20 mM Potassium Phosphate in Water, pH 6.0 | To evaluate the effect of pH on analyte retention and peak shape.[1][2] |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency.[11] |
| Gradient | 10-90% B over 15 min | 10-90% B over 15 min | A broad gradient is used to determine the approximate elution time. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | 30 °C | Controlled temperature ensures retention time reproducibility. |
| Detection | DAD (190-400 nm) | DAD (190-400 nm) | To determine the wavelength of maximum absorbance (λmax).[10] |
Forced Degradation Protocol
To ensure the method is "stability-indicating," it must be able to separate the intact analyte from any potential degradation products.[12] Forced degradation studies deliberately stress the analyte to generate these products.[13]
Caption: Stress conditions applied during the forced degradation study.
Protocol Steps:
-
Prepare five separate solutions of the analyte from the stock solution.
-
Subject each solution to one of the stress conditions listed above (Acid, Base, Oxidation, Thermal, Photolytic).
-
For acid and base hydrolysis, neutralize the samples before dilution.
-
Dilute all stressed samples with the mobile phase to a final theoretical concentration of 100 µg/mL.
-
Analyze the stressed samples, along with an unstressed control sample, using the optimized HPLC method.
Results and Discussion
Detector Wavelength Selection
Analysis of the DAD data from the initial screening injections revealed that this compound has a maximum absorbance (λmax) at 215 nm, with a secondary absorbance maximum near 254 nm. For optimal sensitivity, 215 nm was chosen for quantification. The DAD also allows for peak purity analysis, which is crucial for specificity assessment in the forced degradation study.[9]
Optimization of Mobile Phase and Final Method
The initial screening runs confirmed the chromatographic rationale.
-
Under Condition B (pH 6.0): The analyte eluted very early, close to the void volume, with significant peak tailing. This is because the carboxylic acid is deprotonated (ionized), making the molecule more polar and less retained on the C18 stationary phase.
-
Under Condition A (pH ~2.8): The analyte was well-retained and exhibited a sharp, symmetrical peak. The low pH effectively suppressed the ionization of the carboxylic acid, increasing its hydrophobicity and interaction with the stationary phase.[4][5]
Based on these results, a mobile phase with 0.1% formic acid was chosen. The gradient was then optimized to reduce the run time while maintaining good resolution between the parent peak and any impurities.
Table 2: Final Optimized HPLC Method
| Parameter | Optimized Condition |
| Column | Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water |
| Mobile Phase B | 0.1% (v/v) Formic Acid in Acetonitrile |
| Flow Rate | 1.2 mL/min |
| Gradient Program | Time (min) |
| 0.0 | |
| 8.0 | |
| 8.1 | |
| 10.0 | |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 215 nm |
| Run Time | 10 minutes |
Specificity and Forced Degradation Results
The analysis of the forced degradation samples demonstrated the stability-indicating nature of the method. The analyte was found to be most susceptible to basic hydrolysis and oxidation, with significant degradation observed under these conditions. In all cases, the degradation products were baseline-resolved from the parent peak of this compound. Peak purity analysis via the DAD confirmed that the main analyte peak in all stressed samples was spectrally pure, indicating no co-elution of degradants. This confirms the method's specificity, a key requirement for stability studies.[14]
Method Validation Overview
Once developed, the analytical procedure must be validated to demonstrate that it is suitable for its intended purpose.[15] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[16][17]
Table 3: ICH Q2(R1) Validation Parameters
| Validation Characteristic | Purpose | Acceptance Criteria (Typical) |
| Specificity | To ensure the signal is unequivocally from the analyte. | No interference at the analyte's retention time from blank, placebo, or degradants. Peak purity index > 0.995. |
| Linearity | To demonstrate a proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.999 over a range of 5 concentrations.[15][17] |
| Accuracy | To measure the closeness of test results to the true value. | % Recovery between 98.0% and 102.0% at three concentration levels. |
| Precision (Repeatability & Intermediate) | To show the degree of scatter between a series of measurements. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Range | The interval over which the method is precise, accurate, and linear. | Typically 80-120% of the test concentration. |
| Quantitation Limit (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., pH, flow rate, temperature). | System suitability parameters remain within limits. |
Conclusion
A specific, robust, and reliable reversed-phase HPLC method for the analysis of this compound has been successfully developed. By systematically evaluating the analyte's properties and key chromatographic parameters, an optimized method was achieved using a C18 column with a gradient elution of 0.1% formic acid in water and acetonitrile at a detection wavelength of 215 nm. The method was proven to be stability-indicating through forced degradation studies. This application note provides a thorough protocol that can be implemented for routine quality control, stability testing, and research applications involving this compound or others with similar chemical characteristics.
References
-
Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. (n.d.). Open Access Journals. [Link]
-
Choosing Columns for Polar Acidic Molecules. (2022, May 20). Phenomenex. [Link]
-
HPLC method development with the photodiode array detector: A laboratory experiment. (n.d.). Journal of Chemical Education. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. [Link]
-
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. [Link]
-
The Eyes of HPLC: Strategic Use of Detectors. (2025, October 8). QbD Group. [Link]
-
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2021, March 26). LCGC International. [Link]
-
Control pH During Method Development for Better Chromatography. (n.d.). Agilent. [Link]
-
ICH Q2 R1: Mastering Analytical Method Validation. (2025, December 4). Perpusnas. [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). ICH. [Link]
-
Importance of Forced Degradation In Stability-Indicating Methods. (n.d.). ARL Bio Pharma. [Link]
-
Method Development & Forced Degradation. (n.d.). J-STAR Research. [Link]
-
Quality Guidelines. (n.d.). ICH. [Link]
-
Diode Array Detector HPLC | DAD. (n.d.). SCION Instruments. [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995, June). EMA. [Link]
-
Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. (n.d.). Waters. [Link]
-
A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work. (n.d.). LCGC International. [Link]
-
HPLC Analysis with Diode Array Detection. (2024, January 16). Contract Testing Laboratories of America. [Link]
-
The Importance Of Mobile Phase PH in Chromatographic Separations. (2023, December 27). Welch Materials, Inc. [Link]
-
Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2013, November 1). LCGC International. [Link]
-
Evaluation of a photodiode array/HPLC-based system for the detection and quantitation of basic drugs in postmortem blood. (n.d.). PubMed. [Link]
-
Top Three HPLC Method Development Tips. (2019, November 1). LCGC International. [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. [Link]
-
The Impact of PH On HPLC Method Development: Separations at Low PH - Retention and Selectivity. (n.d.). Scribd. [Link]
-
HPLC Method Development. (n.d.). Phenomenex. [Link]
-
HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200. (n.d.). SIELC. [Link]
-
Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. (n.d.). Waters. [Link]
-
The use of Mobile Phase pH as a Method Development Tool. (2020, February 17). Chromatography Today. [Link]
-
HPLC Column Selection: Core to Method Development (Part II). (2025, November 5). Welch Materials, Inc. [Link]
-
HPLC Columns & LC Columns | Types, How to Choose, Compare. (n.d.). GL Sciences. [Link]
-
2-(2-Phenylpropanoylamino)pentanoic acid. (n.d.). PubChem. [Link]
-
2-(2-Phenylpropylsulfonylamino)pentanoic acid. (n.d.). PubChem. [Link]
Sources
- 1. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. agilent.com [agilent.com]
- 5. scribd.com [scribd.com]
- 6. welch-us.com [welch-us.com]
- 7. ctlatesting.com [ctlatesting.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. qbdgroup.com [qbdgroup.com]
- 10. Diode Array Detector HPLC | DAD | SCION Instruments [scioninstruments.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. onyxipca.com [onyxipca.com]
- 13. openaccessjournals.com [openaccessjournals.com]
- 14. J-STAR Research: Expert Method Development & Analysis [jstar-research.com]
- 15. ema.europa.eu [ema.europa.eu]
- 16. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 17. database.ich.org [database.ich.org]
Application Note: Preparation of 2-(2-Phenylacetamido)pentanoic acid (N-Phenylacetyl-L-Norvaline)
[1][2]
Abstract & Scientific Rationale
This application note details the synthesis of 2-(2-Phenylacetamido)pentanoic acid (also known as N-Phenylacetylnorvaline ).[1] This molecule represents a structural hybrid of the non-proteinogenic amino acid Norvaline and a Phenylacetic acid moiety.[1]
Significance: N-acyl amino acids are critical intermediates in peptidomimetic drug design.[1] Specifically, phenylacetylated derivatives are explored for their potential as histone deacetylase (HDAC) inhibitors and matrix metalloproteinase (MMP) inhibitors [1].[2][1] The norvaline backbone, being an isomer of valine with a linear side chain, offers unique steric properties that differentiate it from natural amino acid derivatives, often enhancing metabolic stability against proteases.
Synthetic Strategy: The protocol utilizes a modified Schotten-Baumann reaction .[3][1][4] This biphasic system is chosen over anhydrous coupling (e.g., EDC/NHS) for its robustness, cost-effectiveness, and ability to be performed without rigorous exclusion of moisture.[3] The reaction relies on the interfacial acylation of the amino acid's amine group by phenylacetyl chloride, while an inorganic base neutralizes the generated HCl to drive equilibrium and prevent protonation of the nucleophilic amine.
Materials & Reagents
Precursor Specifications
| Reagent | CAS No.[2][1][5] | MW ( g/mol ) | Role | Purity Req.[2][1][5] |
| L-Norvaline | 6600-40-4 | 117.15 | Nucleophile | ≥98% (HPLC) |
| Phenylacetyl Chloride | 103-80-0 | 154.60 | Electrophile | ≥98% |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | Base Catalyst | ACS Reagent |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | Quenching/Precipitation | 12 M (Conc.)[1][6] |
| Acetone | 67-64-1 | 58.08 | Co-solvent | ACS Reagent |
Equipment
-
Reaction Vessel: 3-neck Round Bottom Flask (250 mL) equipped with an addition funnel and internal thermometer.[1]
-
Monitoring: pH meter (calibrated to pH 4-10 range) or high-precision pH strips.
-
Filtration: Buchner funnel with vacuum trap.
-
Analysis: TLC plates (Silica Gel 60 F254).
Experimental Protocol
Phase A: Reaction Setup (Schotten-Baumann Conditions)
Principle: The reaction must be kept at low temperature to minimize the hydrolysis of the highly reactive phenylacetyl chloride while maintaining a basic pH to keep the norvaline in its nucleophilic free-amine form (NH2-).
-
Solubilization:
-
In a 250 mL round bottom flask, dissolve L-Norvaline (5.85 g, 50 mmol) in 2M NaOH (50 mL, 100 mmol) .
-
Note: Two equivalents of base are required: one to deprotonate the carboxylic acid (forming the soluble carboxylate salt) and one to neutralize the HCl produced during acylation.
-
Add Acetone (25 mL) to the solution to improve the solubility of the organic acid chloride.
-
Cool the mixture to 0–5 °C using an ice-water bath.
-
-
Controlled Addition:
-
Load Phenylacetyl chloride (8.50 g, 55 mmol, 1.1 eq) into the addition funnel. Diluting with 10 mL of dry acetone is recommended to prevent clogging.[1]
-
Crucial Step: Add the acid chloride dropwise over 30–45 minutes.[1]
-
Process Control: Monitor the temperature strictly; it must not exceed 10 °C. If the temperature spikes, pause addition.
-
-
pH Maintenance (Self-Validating Step):
Phase B: Reaction Completion & Workup
-
Equilibration:
-
Once addition is complete, remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 2 hours .
-
TLC Check: Eluent system Ethyl Acetate:Hexane (1:1) + 1% Acetic Acid.[2][1] Visualize with Ninhydrin stain.[2][1] The disappearance of the free amine (Norvaline) spot indicates completion.
-
-
Quenching & Precipitation:
-
Extract the reaction mixture with Diethyl Ether (2 x 30 mL) .
-
Reasoning: This removes unreacted phenylacetyl chloride (hydrolyzed to phenylacetic acid) and neutral impurities.[2][1] The product remains in the aqueous phase as the sodium salt.
-
Separate the aqueous layer.[1] Cool it to 0 °C.
-
Slowly acidify with 6M HCl to pH 1–2 .
-
Observation: The product, this compound, will precipitate as a white solid.
-
-
Isolation:
-
Filter the precipitate using a Buchner funnel.[1]
-
Wash the filter cake with cold water (3 x 20 mL) to remove residual inorganic salts (NaCl).
-
Dry the solid in a vacuum oven at 45 °C for 12 hours.
-
Purification & Characterization
Recrystallization:
-
Solvent System: Ethanol/Water (1:[1]1) or Ethyl Acetate/Hexane.[2][1]
-
Procedure: Dissolve crude solid in minimum hot ethanol, then add warm water until turbidity appears.[1] Cool slowly to 4 °C.
Analytical Validation:
-
1H NMR (400 MHz, DMSO-d6):
-
12.5 (s, 1H, -COOH)[3]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
8.3 (d, 1H, -NH-Amide)[3]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
7.2-7.3 (m, 5H, Phenyl-H)[3]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
4.2 (m, 1H,ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -CH)[3] -
3.5 (s, 2H, Ph-CH2-CO)[3]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
1.6 (m, 2H,ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -CH2)[3] -
1.3 (m, 2H,ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -CH2)[3] -
0.9 (t, 3H, -CH3)[3]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
-
Workflow Visualization
The following diagram illustrates the critical pathway and decision points for the synthesis.
Caption: Step-by-step reaction workflow emphasizing critical pH and temperature control points.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Phenylacetyl Chloride | Ensure temperature stays < 5°C during addition. Increase acid chloride to 1.2 eq. |
| Oily Product | Incomplete acidification or Impurities | Ensure pH reaches 1-2.[1] If oil persists, extract with Ethyl Acetate, dry, and evaporate.[1] |
| Racemization | pH too high (>12) or Temp too high | Strictly control pH between 10-11.[1] Avoid heating during addition. |
| Starting Material Remains | pH dropped below 9 | Add more NaOH during reaction. The amine must be deprotonated to react.[1] |
References
-
Datta, S., Halder, A. K., Adhikari, N., Amin, S. A., & Das, S. (2021).[1][8] Synthesis, Anticancer Activity, SAR and Binding Mode of Interaction Studies of Substituted Pentanoic Acids: Part II. Anti-Cancer Agents in Medicinal Chemistry.
-
Organic Syntheses, Coll.[1][9] Vol. 1, p. 107 (1941); Vol. 2, p. 61 (1943).[2][1] Standard protocols for Phenylacetic acid derivatives.
-
BenchChem. (2025).[2][1][10][11] Application Notes and Protocols: 4-(Methylthio)phenylacetyl Chloride in Peptide Synthesis.
-
National Center for Biotechnology Information.[2][1] (2025).[2][1][4][8][10][11] PubChem Compound Summary for CID 65098, Norvaline.
Sources
- 1. L-norvaline - Wikidata [wikidata.org]
- 2. Phenylacetyl-L-phenylalanine | C17H17NO3 | CID 47579 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
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- 6. Norvaline - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Process Optimization: Solvent Selection & Extraction Protocols for 2-(2-Phenylacetamido)pentanoic Acid
Executive Summary
This guide details the solvent selection strategy and extraction protocols for 2-(2-Phenylacetamido)pentanoic acid (also known as N-phenylacetylnorvaline). As a key intermediate in peptide synthesis and penicillin acylase kinetics, the isolation of this molecule requires a precise balance of pH control and phase partitioning.
While dichloromethane (DCM) has historically been the default solvent for such extractions, this guide prioritizes Green Chemistry principles and Process Safety , recommending 2-Methyltetrahydrofuran (2-MeTHF) and Isopropyl Acetate (IPAc) as superior alternatives. These solvents offer improved phase separation, reduced environmental impact, and higher recovery yields compared to traditional chlorinated solvents.
Physicochemical Profiling & Extraction Logic
To design a self-validating extraction protocol, we must first understand the molecular behavior of the target under varying conditions.
Molecular Properties[1][2]
-
Chemical Structure: An amphiphilic molecule containing a lipophilic phenyl ring/alkyl chain and a polar carboxylic acid/amide core.
-
pKa (Carboxylic Acid): ~3.6 – 3.8.
-
LogP (Partition Coefficient): ~2.6 (Predicted).[1]
-
Hydrogen Bonding: The amide nitrogen acts as a hydrogen bond donor, increasing water solubility compared to simple fatty acids.
The Partitioning Challenge
The extraction efficiency (
-
pH > 5.5: The molecule exists as a carboxylate anion (water-soluble). Partitioning into organic solvent is negligible.
-
pH < 2.0: The molecule is fully protonated (neutral). Lipophilicity dominates, driving the molecule into the organic phase.
Critical Insight: Because the amide bond adds polarity, simple acidification may not be enough to achieve >98% recovery in a single extraction. We must employ the "Salting Out" effect using Brine (NaCl) to disrupt the hydration shell around the amide, forcing the molecule into the organic layer.
Solvent Selection Matrix
We evaluated four solvent classes based on GSK Solvent Sustainability Guides and experimental partition efficiency.
Table 1: Comparative Solvent Performance[3][4]
| Solvent | Class | LogP Efficiency | Water Miscibility | Safety/Green Score | Recommendation |
| Dichloromethane (DCM) | Chlorinated | High | Low | Poor (Toxic/Carcinogen) | Avoid (Restrict to analytical scale) |
| Ethyl Acetate (EtOAc) | Ester | Moderate | Moderate (~3% w/w) | Good | Acceptable (Bench scale only) |
| Isopropyl Acetate (IPAc) | Ester | High | Low (~1% w/w) | Excellent | Preferred (Process Scale) |
| 2-MeTHF | Bio-Ether | Very High | Low | Best (Bio-based) | Highly Recommended |
Why 2-MeTHF?
Unlike Ethyl Acetate, 2-MeTHF forms a cleaner phase boundary with water (less emulsion risk) and is stable against hydrolysis under the acidic conditions required for this extraction. It also requires less energy to dry downstream.
Visualization: Decision Logic & Workflow
The following diagrams illustrate the decision process and the physical extraction workflow.
Diagram 1: Solvent Selection Decision Tree
Caption: Decision logic for selecting the optimal solvent based on scale and safety constraints.
Diagram 2: Optimized Extraction Workflow
Caption: Step-by-step unit operations for the isolation of the target N-acyl amino acid.
Detailed Protocol: Preparative Isolation
Objective: Isolate >95% pure this compound from an aqueous reaction mixture (e.g., Schotten-Baumann reaction).
Reagents Required[3][5]
-
Solvent: 2-MeTHF (Preferred) or Isopropyl Acetate.
-
Acid: 1N or 6N HCl (depending on volume).
-
Brine: Saturated NaCl solution.
-
Drying Agent: Anhydrous Magnesium Sulfate (
).
Step-by-Step Methodology
1. Preparation & Acidification[2]
-
Initial State: Ensure the starting aqueous solution is cool (
). The target molecule is stable, but cooler temperatures improve precipitation and reduce hydrolysis risks of the amide bond. -
Action: Slowly add HCl while stirring. Monitor pH using a calibrated probe.
-
Target: Adjust pH to 1.5 – 2.0 .
-
Why? The pKa is ~3.6. According to the Henderson-Hasselbalch equation, at pH 1.6 (2 units below pKa), 99% of the molecule is in the protonated, organic-soluble form.
-
2. Salting Out (The Yield Booster)
-
Action: Add solid NaCl to the acidified aqueous mixture until saturation (approx. 30g/100mL). Stir for 10 minutes.
-
Mechanism: This increases the ionic strength of the aqueous phase, significantly increasing the partition coefficient (
) of the organic compound into the solvent (Salting-out effect).
3. Extraction
-
Action: Add 2-MeTHF (Volume ratio 1:1 relative to aqueous phase).
-
Agitation: Shake vigorously (separatory funnel) or stir rapidly (reactor) for 5 minutes.
-
Separation: Allow phases to settle. The organic phase (top) contains the product.
-
Note: If an emulsion forms, add a small amount of brine or filter through a Celite pad.
-
4. Washing & Drying
-
Wash: Wash the organic phase once with a small volume of Brine (10% of organic volume).
-
Caution: Do not wash with water or basic buffers, as this may re-extract the product or ionize it.
-
-
Dry: Collect the organic phase and treat with Anhydrous
for 15 minutes. Filter off the solids.
5. Isolation
-
Evaporation: Remove solvent under reduced pressure (Rotavap) at
. -
Result: The product typically isolates as a white to off-white solid or viscous oil. If oil persists, triturating with n-heptane can induce crystallization.
Troubleshooting & Quality Control
| Observation | Root Cause | Corrective Action |
| Low Yield | pH > 2.5 during extraction. | Re-acidify aqueous layer to pH 1.5 and re-extract. |
| Emulsion Formation | Amide surfactant behavior. | Add more NaCl (brine); use 2-MeTHF instead of EtOAc. |
| Product is Wet/Oily | Residual solvent/water. | Azeotropic distillation with heptane; vacuum dry at |
| Impurity Profile | Hydrolysis of amide bond. | Avoid prolonged exposure to pH < 1 or temperatures > |
References
-
PubChem. (2025).[3] 2-(2-Phenylpropanoylamino)pentanoic acid | Structure & Properties. National Library of Medicine. [Link]
-
Henderson, R. K., et al. (2011).[4] Expanding GSK's solvent selection guide – embedding sustainability into solvent selection.[4][5] Green Chemistry.[4][6][7][8][9] [Link]
-
Byrne, F. P., et al. (2016).[6] Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes.[10][8] [Link]
-
Al Musaimi, O., et al. (2018).[7] 2-MeTHF for the Incorporation of the First Amino Acid and Precipitation of Peptides.[9][11][12] Organic Process Research & Development.[7] [Link]
Sources
- 1. 2-(2-Phenylpropanoylamino)pentanoic acid | C14H19NO3 | CID 70070577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2017153161A1 - Aqueous n-acyl amino acid solutions - Google Patents [patents.google.com]
- 3. 2752-35-4 | 2-(2-Phenylacetamido)pentanedioic acid - AiFChem [aifchem.com]
- 4. blogs.rsc.org [blogs.rsc.org]
- 5. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]
- 6. gctlc.org [gctlc.org]
- 7. peptide.com [peptide.com]
- 8. Solvent Selection Guide - Department of Chemistry, University of York [york.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. air.unimi.it [air.unimi.it]
- 11. Greening the Solid-Phase Peptide Synthesis Process. 2-MeTHF | REDI [redi.cedia.edu.ec]
- 12. pubs.acs.org [pubs.acs.org]
Using 2-(2-Phenylacetamido)pentanoic acid as a pharmaceutical intermediate
Application Note: Biocatalytic Resolution and Synthetic Utility of 2-(2-Phenylacetamido)pentanoic Acid
Executive Summary & Pharmaceutical Context
This compound (also known as N-Phenylacetyl-norvaline ) is a critical process intermediate in the manufacturing of non-proteinogenic amino acids. Its primary pharmaceutical value lies in its role as a substrate for Penicillin G Acylase (PGA) , enabling the production of high-purity L-Norvaline via kinetic resolution.
L-Norvaline is a vital building block for:
-
Perindopril: An ACE inhibitor used to treat hypertension and heart failure.
-
Arginase Inhibitors: Emerging therapeutics for Alzheimer’s disease and endothelial dysfunction.
-
Peptidomimetics: Incorporation into peptide drugs to enhance metabolic stability against proteolysis.
This guide details the chemical synthesis of the racemic intermediate and the subsequent biocatalytic protocol to isolate the pharmacologically active L-enantiomer.
Chemical Synthesis of the Substrate
Before enzymatic resolution, the racemic substrate must be synthesized. The most robust method involves the Schotten-Baumann acylation of DL-norvaline.
Protocol A: Synthesis of N-Phenylacetyl-DL-Norvaline
Objective: To synthesize the racemic substrate for enzymatic resolution. Scale: 100 g basis.
Reagents:
-
DL-Norvaline (Racemic): 117.15 g (1.0 mol)
-
Phenylacetyl Chloride: 170.0 g (1.1 mol)
-
Sodium Hydroxide (4M solution)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Hydrochloric Acid (6M)
Step-by-Step Methodology:
-
Dissolution: In a 2L three-necked round-bottom flask equipped with a mechanical stirrer and pH probe, dissolve DL-norvaline in 500 mL of 4M NaOH. Cool the solution to 0–5°C using an ice bath.
-
Acylation (Schotten-Baumann):
-
Simultaneously add Phenylacetyl Chloride (dropwise) and additional NaOH (to maintain pH > 10).
-
Critical Control Point: The reaction is exothermic. Maintain internal temperature < 10°C to prevent hydrolysis of the acid chloride.
-
Why: High pH ensures the amino group is unprotonated and nucleophilic, while low temperature prevents side reactions.
-
-
Reaction Monitoring: Stir for 3 hours at room temperature. Monitor consumption of Norvaline via TLC (n-Butanol/Acetic Acid/Water 4:1:1).
-
Workup:
-
Wash the alkaline aqueous phase with DCM (2 x 200 mL) to remove unreacted acid chloride and neutral impurities.
-
Acidify the aqueous phase carefully with 6M HCl to pH 2.0. The product, N-Phenylacetyl-norvaline, will precipitate as a white solid or oil.
-
-
Isolation: Extract the acidified aqueous layer with Ethyl Acetate (3 x 300 mL). Dry combined organics over anhydrous
and concentrate in vacuo. -
Crystallization: Recrystallize from Ethyl Acetate/Hexane to yield white crystals.
-
Target Yield: >85%
-
Purity: >98% (HPLC)
-
Biocatalytic Resolution Protocol (The Core Technology)
This is the industry-standard method for generating enantiopure L-Norvaline. Penicillin G Acylase (PGA) recognizes the phenylacetyl group (mimicking the Penicillin G side chain) and selectively hydrolyzes the L-isomer, leaving the D-isomer intact.
Protocol B: Immobilized PGA Kinetic Resolution
Reagents:
-
Substrate: N-Phenylacetyl-DL-Norvaline (from Protocol A)
-
Enzyme: Immobilized Penicillin G Acylase (e.g., on Eupergit C or Sepabeads).
-
Note:E. coli PGA is standard; Alcaligenes faecalis PGA offers broader pH stability.[1]
-
-
Buffer: 0.1 M Phosphate Buffer (pH 7.5 - 8.0)
-
Base for Titration: 2M Aqueous Ammonia or NaOH.
Workflow Diagram:
Figure 1: Chemo-enzymatic workflow for the resolution of L-Norvaline. The unreacted D-isomer can be chemically racemized and recycled to increase overall yield.
Step-by-Step Methodology:
-
Preparation: Suspend N-Phenylacetyl-DL-Norvaline (50 g) in 1L of water. Adjust pH to 7.8 with ammonia to solubilize.
-
Enzyme Addition: Add Immobilized PGA (activity dependent, typically 1000 U).
-
Reaction (pH Stat Mode):
-
Incubate at 28°C with gentle stirring (overhead stirrer to prevent bead attrition).
-
As hydrolysis proceeds, Phenylacetic acid and L-Norvaline are released, dropping the pH.
-
Automation: Use an autotitrator to maintain pH 7.8 by dosing 2M ammonia.
-
-
Endpoint: The reaction is complete when base consumption stops (theoretical 50% conversion).
-
Filtration: Filter off the immobilized enzyme beads (wash with water and store at 4°C for reuse).
-
Product Separation:
-
Purification of L-Norvaline:
-
Pass the aqueous layer through a cation exchange resin (Dowex 50W).
-
Elute with 1M Ammonia.
-
Concentrate and crystallize from Ethanol/Water.
-
Analytical Quality Control
Quantification of Enantiomeric Excess (ee) is crucial for pharmaceutical release testing.
Table 1: HPLC Parameters for Chiral Purity
| Parameter | Condition |
| Column | Chiralpak AD-H or Crownpak CR(+) |
| Mobile Phase | Perchloric acid (pH 1.5) / Methanol (85:15) |
| Flow Rate | 0.8 mL/min |
| Detection | UV @ 210 nm (for Norvaline) or 254 nm (for Phenylacetyl derivatives) |
| Temperature | 25°C |
| Retention Times | L-Norvaline: ~6.5 min D-Norvaline: ~8.2 min |
Troubleshooting & Optimization
-
Issue: Low Enantioselectivity (E-value).
-
Cause: High substrate concentration leading to non-specific binding.
-
Solution: Add 5-10% cosolvent (Methanol or DMSO) to improve solubility without denaturing the enzyme.
-
-
Issue: Enzyme Deactivation.
-
Cause: Phenylacetic acid accumulation can inhibit PGA.
-
Solution: Use a resin in the reactor to sequester phenylacetic acid in situ (ISPR - In Situ Product Removal).
-
References
-
Biocatalytic Resolution Mechanisms
-
L-Norvaline Pharmaceutical Applications
-
Pokrovskiy, M.V., et al. "Arginase Inhibitor in the Pharmacological Correction of Endothelial Dysfunction."[6] National Institutes of Health (PMC). Available at:
-
-
Synthesis of Norvaline Derivatives
-
"Synthesis method of D, L-norvaline." Google Patents (CN101508654B). Available at:
-
-
Penicillin Acylase Specificity
-
Guranowski, A. "Specificity of Penicillin Acylases in Deprotection of N-Benzyloxycarbonyl Derivatives." Semantic Scholar. Available at:
-
-
General Properties of 2-Phenylpentanoic Acid Derivatives
-
"2-Phenylpentanoic acid | C11H14O2."[7] PubChem. Available at:
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. CN101508654B - Synthesis method of D, L-norvaline - Google Patents [patents.google.com]
- 4. Intermediates for the pharmaceutical industry - Evonik Industries [healthcare.evonik.com]
- 5. researchgate.net [researchgate.net]
- 6. Arginase Inhibitor in the Pharmacological Correction of Endothelial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Phenylpentanoic acid | C11H14O2 | CID 238995 - PubChem [pubchem.ncbi.nlm.nih.gov]
Peptide coupling conditions involving 2-(2-Phenylacetamido)pentanoic acid
Application Note: High-Fidelity Coupling of 2-(2-Phenylacetamido)pentanoic Acid
Executive Summary
This guide details the optimization of peptide coupling conditions for This compound (referred to herein as Pac-Nva-OH ). Unlike standard Fmoc- or Boc-protected amino acids, this molecule carries an N-acyl group (phenylacetyl). This structural feature renders the activated carboxylic acid highly susceptible to racemization via oxazolone (azlactone) formation .
Standard high-potency reagents (e.g., HATU, HBTU) combined with tertiary bases (DIEA, NMM) frequently result in 10–40% epimerization for N-acyl substrates. This protocol recommends T3P® (Propylphosphonic anhydride) or DIC/Oxyma Pure systems to maintain enantiomeric excess (>99% ee) while ensuring high conversion.
Mechanistic Insight: The Oxazolone Challenge
To control the reaction, one must understand the failure mode. Standard amino acid protecting groups (Fmoc, Boc) are carbamates; the oxygen on the carbamate nitrogen is not nucleophilic enough to attack the activated carbonyl.
However, in Pac-Nva-OH , the protecting group is an amide (phenylacetamide). Upon activation of the C-terminus, the amide oxygen acts as an internal nucleophile, cyclizing to form a 5-membered oxazolone ring. This intermediate has a highly acidic proton at the
Diagram 1: The Racemization Pathway
Figure 1 illustrates the competition between direct coupling (desired) and oxazolone formation (racemization).[1][2]
Caption: Path A (Green) is desired. Path B (Red) leads to oxazolone formation, where base-mediated enolization destroys chirality.
Reagent Selection Matrix
The choice of coupling reagent for Pac-Nva-OH is binary: suppress the base or change the mechanism.
| Reagent System | Risk Level | Mechanism | Recommendation |
| HATU / DIEA | HIGH | Guanidinium salt activation requires base. High pH promotes oxazolone enolization. | AVOID for this substrate. |
| EDC / HOBt | MODERATE | Carbodiimide activation.[3][4] Slower kinetics may allow oxazolone accumulation. | Acceptable backup. |
| DIC / Oxyma | LOW | Neutral pH activation. Oxyma acts as a superior nucleophile to suppress cyclization. | Recommended (Solid Phase) |
| T3P / Pyridine | LOWEST | Cyclic anhydride. Does not require strong base. Fast kinetics in low-dielectric solvents. | Recommended (Solution Phase) |
Experimental Protocols
Protocol A: Solution Phase (Preferred Method)
System: T3P® (Propylphosphonic anhydride) in Ethyl Acetate or DCM. Rationale: T3P allows coupling in low-polarity solvents (EtOAc/DCM) which destabilize the charged oxazolone intermediate. The by-products are water-soluble, simplifying purification.
Materials:
-
Pac-Nva-OH (1.0 equiv)
-
Amine component (1.1 equiv)[5]
-
T3P (50% w/w in EtOAc) (1.5 – 2.0 equiv)
-
Pyridine or N-Methylmorpholine (NMM) (2.5 equiv)
-
Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM) [0.1 M concentration]
Step-by-Step:
-
Dissolution: In a round-bottom flask, dissolve Pac-Nva-OH (1.0 eq) and the Amine component (1.1 eq) in dry EtOAc.
-
Note: If solubility is poor, use DCM or a 4:1 DCM/DMF mixture. Minimize DMF usage.
-
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Why? Lower temperature kinetically favors intermolecular coupling over intramolecular cyclization.
-
-
Base Addition: Add Pyridine (2.5 eq) dropwise. Stir for 5 minutes.
-
Activation: Add T3P solution (1.5 eq) dropwise over 2 minutes.
-
Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 1–3 hours. Monitor by HPLC/TLC.
-
Workup:
-
Dilute with excess EtOAc.
-
Wash with Water (x2), 1M HCl (x2) (to remove Pyridine/excess amine), Sat. NaHCO₃ (x2), and Brine .
-
Dry over Na₂SO₄ and concentrate.[5]
-
Protocol B: Solid Phase Peptide Synthesis (SPPS)
System: DIC (Diisopropylcarbodiimide) / Oxyma Pure.[4] Rationale: This "base-free" carbodiimide method avoids the basic environment of DIEA, preventing proton abstraction from the oxazolone.
Materials:
-
Resin-bound amine (1.0 equiv)
-
Pac-Nva-OH (3.0 equiv)
-
Oxyma Pure (3.0 equiv)
-
DIC (3.0 equiv)
-
Solvent: DMF (or NMP if aggregation is suspected)[4]
Step-by-Step:
-
Pre-Activation: Dissolve Pac-Nva-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF.
-
Activation: Add DIC (3.0 eq) to the amino acid solution. Stir for 1–2 minutes only.
-
Critical: Do not pre-activate for >5 minutes; the active ester is unstable.
-
-
Coupling: Transfer the solution immediately to the resin-bound amine.
-
Incubation: Agitate at Room Temperature for 60–90 minutes.
-
Washing: Drain and wash resin with DMF (x3) and DCM (x3).
-
Monitoring: Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines) to verify completion.
Workflow Decision Tree
Use this logic flow to determine the optimal path for your specific synthesis scale and phase.
Caption: Selection logic prioritizing solvent effects on racemization. Non-polar solvents (Route A) are always preferred for N-acyl couplings.
References
-
Dunetz, J. R., et al. (2016). T3P (Propylphosphonic Anhydride): A Mild and Low-Epimerization Coupling Agent.[6][7]Source:
-
Albericio, F., et al. (2018). OxymaPure: The Gold Standard for Racemization Suppression.[8]Source:
-
Benoiton, N. L. (2019). Chemistry of Peptide Synthesis: Oxazolone Formation in N-Acyl Amino Acids.[9]Source:
-
CEM Corporation. (2020). Comparison of DIC/Oxyma vs HATU/DIEA in SPPS.Source:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 3. jpt.com [jpt.com]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents [en.highfine.com]
- 7. amri.staging.ribbitt.com [amri.staging.ribbitt.com]
- 8. oxymapure.com [oxymapure.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
Application Note: Process Optimization for the Scale-Up of 2-(2-Phenylacetamido)pentanoic acid
Executive Summary
This guide details the scale-up synthesis of 2-(2-Phenylacetamido)pentanoic acid (also known as
Key Technical Advantages of this Protocol:
-
Cost Reduction: Replaces expensive amide coupling reagents with phenylacetyl chloride.
-
Green Chemistry: Utilizes water as the primary solvent.
-
Scalability: Validated for transition from 10 g to 1 kg batches.
-
Purity: Includes a self-validating crystallization step to ensure >99% HPLC purity without chromatography.
Chemical Strategy & Mechanism[1][2][3][4][5]
Reaction Design
The synthesis involves the
Reaction Scheme:
Critical Process Parameters (CPPs)
To ensure successful scale-up, three thermodynamic and kinetic factors must be controlled:
-
pH Control (The "Sweet Spot"): The reaction competes between the acylation of the amine (desired) and the hydrolysis of the acid chloride (undesired).
-
Exotherm Management: The reaction is highly exothermic. High temperatures (>10°C) promote hydrolysis and potential racemization of the L-norvaline center.
-
Target: Maintain
during addition.
-
-
Stoichiometry: A slight excess of the acid chloride (1.1 eq) compensates for minor hydrolysis, ensuring complete conversion of the expensive amino acid starting material.
Visualization: Reaction Workflow
The following diagram illustrates the logical flow of the synthesis and the critical decision nodes for quality control.
Caption: Process Flow Diagram (PFD) for the Schotten-Baumann acylation of L-norvaline, highlighting the critical pH control loop.
Detailed Protocol (Scale: 100 g Batch)
Safety Warning: Phenylacetyl chloride is a lachrymator and corrosive. Work in a fume hood. NaOH and HCl are corrosive.
Materials
| Reagent | MW ( g/mol ) | Equiv.[3] | Mass/Vol | Role |
| L-Norvaline | 117.15 | 1.0 | 100.0 g | Substrate |
| Phenylacetyl Chloride | 154.59 | 1.1 | ~145.0 g (125 mL) | Acylating Agent |
| NaOH (4M) | 40.00 | ~2.2 | ~470 mL | Base/pH Control |
| HCl (6M) | 36.46 | N/A | As needed | Acidification |
| Water (DI) | 18.02 | Solvent | 500 mL | Solvent |
Step-by-Step Procedure
Phase 1: Reactor Setup & Dissolution
-
Equip a 2 L 3-neck round-bottom flask with an overhead mechanical stirrer, a pH probe, a thermometer, and a dropping funnel.
-
Charge the flask with 100 g L-Norvaline and 300 mL DI Water .
-
Slowly add 4M NaOH (approx. 215 mL) while stirring until the solution becomes clear and the pH reaches 11.0–11.5 .
-
Cool the reactor using an ice/salt bath to 0–2°C .
Phase 2: Acylation (The Critical Step)
-
Charge the dropping funnel with 145 g Phenylacetyl Chloride .
-
Simultaneous Addition: Begin adding the acid chloride dropwise.
-
Crucial: As the reaction proceeds, HCl is generated, dropping the pH.
-
Action: Simultaneously add the remaining 4M NaOH via a separate addition line (or manual pipetting) to maintain the pH between 10 and 11 .
-
Rate Limit: Adjust addition rate so the internal temperature does not exceed 5°C .
-
-
Once addition is complete (approx. 45–60 mins), remove the ice bath.
-
Allow the mixture to warm to room temperature (20–25°C) and stir for 2 hours .
Phase 3: Workup & Isolation[1][2]
-
Check Conversion: Take a 50 µL aliquot, acidify, extract with EtOAc, and check via TLC or HPLC. (Starting material norvaline should be absent).
-
Quench: Cool the mixture back to 10°C.
-
Acidification: Slowly add 6M HCl with vigorous stirring until the pH reaches 1–2 . The product will precipitate as a white solid.
-
Note: The mixture may become very thick (slurry). Ensure the stirrer has sufficient torque.
-
-
Filtration: Filter the solid using a Büchner funnel.
-
Wash: Wash the filter cake with 3 × 100 mL cold water to remove residual NaCl and unreacted reagents.
-
Drying: Air dry on the filter for 1 hour.
Phase 4: Purification (Recrystallization)
-
Transfer the crude solid to a clean flask.
-
Solvent System: Dissolve in a minimum amount of hot Ethyl Acetate (~300–400 mL).
-
Precipitation: Slowly add Hexane (or Heptane) until turbidity is observed.
-
Cool slowly to RT, then to 4°C overnight.
-
Filter the pure crystals and dry in a vacuum oven at 45°C for 12 hours.
Analytical Controls & Specifications
Summarized below are the expected data for the validated product.
| Test | Method | Acceptance Criteria |
| Appearance | Visual | White to off-white crystalline powder |
| Purity | HPLC (C18, MeCN/H2O) | > 98.5% (Area %) |
| Melting Point | Capillary | 152–154°C (Lit. range) |
| Chiral Purity | Chiral HPLC | > 99% ee (if starting with L-Norvaline) |
| Moisture | Karl Fischer | < 0.5% |
Troubleshooting Table:
| Observation | Root Cause | Corrective Action |
| Low Yield (<70%) | Rapid hydrolysis of acid chloride. | Ensure pH < 12 and Temp < 5°C during addition. Increase acid chloride to 1.2 eq. |
| Oily Product | Impurities or residual solvent.[4] | Recrystallize again. Ensure pH is < 2 during precipitation to fully protonate the acid. |
| Racemization | High temperature or high pH (>13). | Strictly control temperature. Avoid "overshooting" pH with concentrated base. |
References
-
Schotten, C. (1884).[5][6] "Ueber die Oxydation des Piperidins". Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547.[5] Link[5]
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Schotten-Baumann protocols).
-
BenchChem. (2025).[3] "Application Notes and Protocols for the Schotten-Baumann Reaction". Link
-
Organic Syntheses. (1941).[7] "Phenylacetic Acid and Derivatives Purification". Org.[8][3][7] Synth. Coll. Vol. 1, p. 436.[7] Link
-
Tao, Y., et al. (2016). "Preparation method of N-acyl acidic amino acid or salt thereof". US Patent App.[9][10] 2016/0200668 A1. (Industrial parameters for aqueous acylation). Link
-
Toney, M. D., et al. (2022). "Multi-enzymatic resolution of DL-norvaline for L-norvaline production". Bioprocess and Biosystems Engineering. (Context for Norvaline utility). Link
Sources
- 1. CN101508654B - Synthesis method of D, L-norvaline - Google Patents [patents.google.com]
- 2. RU2172309C2 - Method of preparing 2-(phenylamino)phenylacetic acid derivatives - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 9. WO2015026538A1 - Process for preparing n-acyl amino acid salts - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimization of N-Phenylacetyl-L-Norvaline Synthesis
Case ID: SYN-PA-NVA-001 Subject: Improving Synthesis Yield of 2-(2-Phenylacetamido)pentanoic acid Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The target molecule, This compound (also known as N-phenylacetylnorvaline), is an
This guide provides an optimized Schotten-Baumann protocol designed to boost yields to >85% and purity to >98%. It prioritizes the "Simultaneous Addition" technique to minimize reagent decomposition.
Part 1: The Optimized Protocol (Schotten-Baumann)
The most robust method for synthesizing this compound is the Schotten-Baumann reaction. It is preferred over coupling agents (HATU/EDC) for this specific target due to cost-efficiency and scalability, provided that pH control is strictly managed.
Reaction Logic & Mechanism
The reaction involves the acylation of Norvaline (amine) with Phenylacetyl Chloride (electrophile) in a biphasic system (Water/DCM or Water/THF).
-
The Challenge: The pKa of the
-ammonium group of Norvaline is . To react, it must be deprotonated (free amine). However, Phenylacetyl Chloride hydrolyzes rapidly in water at pH > 10. -
The Solution: Maintain the reaction pH strictly between 8.0 and 9.0 . This ensures enough free amine is available for acylation while minimizing the hydrolysis of the acid chloride.[1]
Step-by-Step Methodology
Reagents:
-
L-Norvaline (1.0 equiv)
-
Phenylacetyl Chloride (1.1 equiv)
-
NaOH (2.0 equiv total: 1.0 for carboxylate neutralization, 1.0 for HCl scavenging)
-
Solvent: Water / THF (1:1 ratio) or Water / DCM.
Protocol:
-
Dissolution: Dissolve L-Norvaline (1.0 equiv) in 1.0 equiv of 1M NaOH. The solution should be homogenous.
-
Cooling: Cool the aqueous amino acid solution to 0–5 °C . Low temperature is critical to suppress hydrolysis.
-
Simultaneous Addition (CRITICAL STEP):
-
Prepare a solution of Phenylacetyl Chloride in THF or DCM.
-
Prepare a separate solution of 2M NaOH.
-
Add the Acid Chloride solution dropwise to the Norvaline solution.
-
Simultaneously , add the 2M NaOH dropwise to maintain the pH between 8.0 and 9.0 . Use an internal pH probe or phenolphthalein indicator (faint pink, not deep purple).
-
-
Reaction: Stir vigorously at 0 °C for 1 hour, then allow to warm to room temperature for 2 hours.
-
Quench: Verify consumption of amine by TLC (ninhydrin stain).
Visualizing the Reaction Pathway
Caption: Reaction pathway showing the competition between product formation and hydrolysis. Control of pH is the gatekeeper for the upper path.
Part 2: Purification & Isolation (The Yield Trap)
Many researchers achieve high conversion but lose the product during workup. The product is an acid; it behaves like a surfactant and can be lost to the aqueous layer if the pH is not low enough, or co-precipitate with phenylacetic acid.
The "pH Swing" Extraction Protocol
-
Base Wash (Removal of Neutrals):
-
At the end of the reaction, the mixture is basic (pH ~9).
-
Extract the aqueous reaction mixture with Ethyl Acetate (EtOAc) twice.
-
Why? This removes unreacted Phenylacetyl Chloride (if any) and neutral organic impurities. Discard the organic layer. The product is in the water phase as a sodium salt.
-
-
Acidification (Precipitation):
-
Cool the aqueous phase to 0 °C.
-
Slowly add 6M HCl until pH reaches 1–2 .
-
Observation: The product should precipitate as a white solid or oil out.
-
-
Extraction (Recovery):
-
Extract the acidified aqueous layer with EtOAc (3x).
-
Combine organic layers, wash with Brine , dry over
, and concentrate.
-
-
Crystallization (Polishing):
-
If the product is oily (common with pentanoic acid derivatives), recrystallize from Toluene/Heptane or Water/Ethanol . Avoid pure water as the solubility might be too high at boiling point.
-
Part 3: Troubleshooting & FAQs
Troubleshooting Decision Tree
Use this logic flow to diagnose low yields or purity issues.
Caption: Diagnostic workflow for isolating the root cause of synthesis failure.
Frequently Asked Questions
Q1: Why is my product an oil instead of a solid?
A:
-
Fix: Dry the crude oil thoroughly under high vacuum (<1 mbar) for 4 hours. If it remains oily, triturated with cold Hexane or Pentane to induce crystallization.
Q2: Can I use EDC/NHS instead of the Acid Chloride? A: Yes, but it is less atom-efficient. If you choose this route, activate Phenylacetic acid with EDC/NHS in DCM first, then add the Norvaline methyl ester. Note that you will need a subsequent hydrolysis step (LiOH/MeOH) to remove the ester protection, which adds two steps to the process.
Q3: My yield is consistently low (30%). What is the #1 suspect? A: pH Drift. If you add the acid chloride too fast, the local pH drops, protonating the amine (rendering it unreactive). If you add NaOH too fast, the pH spikes, hydrolyzing the chloride.
-
Fix: Use a syringe pump for the acid chloride addition if manual dropwise addition is inconsistent.
Q4: Is racemization a concern? A: Yes, via the formation of an oxazolone (azlactone) intermediate, especially if the reaction temperature rises or if excess base is used.
-
Prevention: Keep T < 5 °C and never exceed pH 10.
Quantitative Data Summary
| Parameter | Optimal Range | Impact of Deviation |
| Reaction pH | 8.0 – 9.0 | <8: Amine protonated (No Reaction).>10: Chloride hydrolysis (Low Yield). |
| Temperature | 0 – 5 °C | >10 °C: Increases hydrolysis rate and racemization risk. |
| Stoichiometry | 1.1 eq Chloride | <1.0 eq: Incomplete conversion.>1.5 eq: Difficult purification of byproduct. |
| Workup pH | 1.0 – 2.0 | >3.0: Product remains as salt in water (Yield Loss). |
References
-
Schotten-Baumann Reaction Conditions
-
pKa Data for Amino Acids
- Title: pKa D
- Source: Organic Chemistry D
-
URL:[Link]
-
Purification of N-Acyl Amino Acids
-
Phenylacetic Acid Properties
Sources
Technical Support Center: Purification & Troubleshooting
Topic: Strategies for the Removal of Unreacted Phenylacetic Acid from Final Products
Welcome to the technical support center. This guide is designed for researchers, chemists, and process development professionals who encounter challenges with residual phenylacetic acid (PAA) in their reaction mixtures. As a common synthetic precursor and a potential impurity, its efficient removal is critical for ensuring the purity of the final product. This document provides in-depth, field-proven strategies, troubleshooting advice, and detailed protocols to address this purification challenge.
Core Principles: Understanding Phenylacetic Acid's Behavior
The successful removal of phenylacetic acid hinges on exploiting its key physicochemical properties. PAA is a monocarboxylic acid with a pKa of approximately 4.31.[1][2] This moderate acidity is the cornerstone of the most effective separation technique: acid-base extraction. Its solubility profile also plays a crucial role; it is sparingly soluble in cold water (about 1.66 g/100 mL at 20°C) but freely soluble in hot water and many organic solvents like ethanol, ether, and chloroform.[1][3][4][5]
| Property | Value | Source |
| Molecular Formula | C₈H₈O₂ | [1][4] |
| Molecular Weight | 136.15 g/mol | [3] |
| Appearance | White crystalline solid | [3] |
| Melting Point | 76-77 °C | [3][6] |
| Boiling Point | 265.5 °C | [3] |
| pKa | ~4.31 | [1] |
| Water Solubility | Slightly soluble in cold, freely in hot |
Frequently Asked Questions & Troubleshooting Guide
This section addresses common issues and strategic decisions you'll face during the purification process.
Q1: What is the most robust and common method for removing phenylacetic acid?
For most applications, acid-base liquid-liquid extraction is the most effective and scalable method. This technique leverages the acidic nature of PAA. By washing the organic reaction mixture with an aqueous basic solution (e.g., sodium bicarbonate, sodium carbonate, or sodium hydroxide), the acidic PAA is deprotonated to form its water-soluble salt, sodium phenylacetate. This salt is then partitioned into the aqueous layer, effectively removing it from the desired neutral or basic product in the organic layer.[7][8][9]
Q2: How do I choose the right base for the extraction?
The choice of base depends on the stability of your final product and the pKa of any other acidic functional groups present.
-
Sodium Bicarbonate (NaHCO₃): A weak base, ideal for when your target compound is sensitive to strong bases. It is sufficient to deprotonate PAA (pKa ~4.31) but may not affect less acidic functional groups. This is often the safest first choice.[9]
-
Sodium Carbonate (Na₂CO₃): A moderately stronger base than bicarbonate. It is effective and economical for larger-scale operations.
-
Sodium Hydroxide (NaOH): A strong base. Use with caution, as it can catalyze side reactions (e.g., hydrolysis of esters) in the desired product.[10] It is typically used in dilute concentrations (e.g., 1-2 M).
The diagram below illustrates the chemical principle of this separation.
Caption: Fig 1. Principle of Acid-Base Extraction for PAA Removal.
Q3: I'm performing an extraction, but a persistent emulsion has formed at the interface. How can I resolve this?
Emulsion formation is a common problem, especially when fine solids are present or vigorous shaking is applied. Here’s a troubleshooting workflow:
-
Be Patient: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Often, the layers will separate on their own.
-
Gentle Swirling: Gently swirl the funnel instead of shaking vigorously.
-
Add Brine: Add a small amount of saturated aqueous sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, which can help break the emulsion.[9]
-
Filtration: If solids are suspected to be the cause, filter the entire mixture through a pad of Celite® or glass wool.
-
Centrifugation: For small-scale experiments, transferring the mixture to centrifuge tubes and spinning for a few minutes is a highly effective method.
Q4: My final product is also an acid. Can I still use acid-base extraction?
This is more challenging and depends on the relative acidities (pKa values) of your product and phenylacetic acid.
-
If your product is significantly less acidic (pKa > 6): You may be able to selectively extract the more acidic PAA using a carefully controlled amount of a weak base like sodium bicarbonate, monitored by pH.
-
If the pKa values are similar: Acid-base extraction will not be selective. In this case, you must turn to alternative methods like flash column chromatography or recrystallization .
Q5: How can I remove trace amounts of PAA to achieve very high purity (>99.5%)?
While extraction is excellent for bulk removal, achieving high purity often requires a secondary, more refined technique.
-
Recrystallization: If your final product is a solid, recrystallization is an excellent choice. The key is to find a solvent system where the solubility of your product and PAA differ significantly with temperature. Hot water is a good starting point for recrystallizing PAA itself, suggesting that in a system where your product is less soluble in a given solvent, PAA may remain in the mother liquor.[7][11]
-
Flash Column Chromatography: This is a highly versatile method for removing trace impurities. For PAA, standard silica gel chromatography can be effective.[12][13] A phenyl-bonded stationary phase can also be used to enhance separation from other aromatic compounds.[14]
Detailed Experimental Protocols
Protocol 1: Removal of PAA via Acid-Base Extraction
This protocol assumes your desired product is neutral or basic and is dissolved in an organic solvent immiscible with water (e.g., ethyl acetate, diethyl ether, dichloromethane).
Methodology:
-
Initial Setup: Transfer the organic solution containing your product and the PAA impurity to a separatory funnel of appropriate size (the funnel should not be more than 2/3 full).
-
First Wash: Add a volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution approximately equal to half the volume of the organic layer.
-
Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup from CO₂ evolution. Close the stopcock and shake gently for 30-60 seconds, venting frequently.
-
Separation: Place the funnel back on a ring stand and allow the layers to fully separate.
-
Drain Aqueous Layer: Drain the lower aqueous layer (which now contains the sodium phenylacetate) into a separate flask.
-
Repeat: Repeat steps 2-5 two more times to ensure complete removal of the PAA.
-
Brine Wash: Wash the organic layer with a saturated NaCl (brine) solution to remove any residual water.
-
Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to isolate the purified product.[11]
Validation & Troubleshooting:
-
Monitor with TLC: Spot the organic layer on a TLC plate before and after each wash to visually confirm the disappearance of the PAA spot.
-
pH Check: After the final basic wash, you can check the pH of the aqueous layer to ensure it is basic, confirming that the base was not fully consumed.
-
Product Recovery: To confirm that the PAA was indeed removed, you can acidify the combined aqueous washes with concentrated HCl until the pH is ~2.[15][16] The phenylacetic acid will precipitate as a white solid and can be collected by filtration, confirming its presence in the wash.[6][7]
Protocol 2: Purification by Recrystallization
This protocol is suitable if your desired product is a solid and has a different solubility profile than PAA.
Caption: Fig 2. General Workflow for Purification by Recrystallization.
Methodology:
-
Solvent Selection: Choose a solvent or solvent system in which your product is sparingly soluble at room temperature but highly soluble when hot. Conversely, PAA should either be very soluble even at low temperatures or largely insoluble. A common technique is to recrystallize the crude product from hot water or a toluene/hexanes mixture.[11]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser if the solvent is volatile). Gradually add more hot solvent until the solid just dissolves completely.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Filtration: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: While the crystals are still in the funnel, wash them with a small amount of ice-cold solvent to remove any adhering mother liquor that contains the dissolved PAA.
-
Drying: Dry the crystals completely to remove all traces of solvent.
Validation & Troubleshooting:
-
Purity Analysis: Analyze the purity of the recrystallized solid and the mother liquor by HPLC, GC, or NMR to quantify the reduction in PAA.
-
Low Recovery: If recovery is low, it may be because too much solvent was used or the product is too soluble. Try evaporating some solvent from the mother liquor to recover a second crop of crystals.
-
Oiling Out: If the product separates as an oil instead of crystals, it may be because the boiling point of the solvent is higher than the melting point of the product. In this case, either use a lower-boiling solvent or add a co-solvent in which the product is less soluble.
References
-
National Center for Biotechnology Information. (n.d.). Phenylacetic Acid. PubChem. Retrieved from [Link]
-
Solubility of Things. (n.d.). Phenylacetic acid. Retrieved from [Link]
-
Sciencemadness. (2022, August 17). Phenylacetic acid. Sciencemadness Wiki. Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound Phenylacetic acid (FDB010558). Retrieved from [Link]
-
DrugFuture. (n.d.). Phenylacetic Acid. Retrieved from [Link]
-
Scribd. (n.d.). Synthesis of Phenylacetic Acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). phenylacetic acid. Retrieved from [Link]
-
American Chemical Society. (n.d.). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in P. Journal of Chemical & Engineering Data. Retrieved from [Link]
-
Pearson+. (n.d.). The Ka of phenylacetic acid is 5.2 × 10−5, and the pKa of propion.... Study Prep. Retrieved from [Link]
- Google Patents. (n.d.). CN102249891B - Method for recovering and purifying phenylacetic acid.
-
Aecenar. (n.d.). Phenylacetic acid production(PAA-precursor). Retrieved from [Link]
- Google Patents. (n.d.). CN102875361A - Crystallization-free technique for preparing phenylacetic acid from impurity-containing phenylacetate solution.
-
Erowid. (n.d.). Synthesis of Phenylacetic Acid. Retrieved from [Link]
-
Quora. (2019, February 16). How to recrystallize phenoxyacetic acid. Retrieved from [Link]
-
SIELC Technologies. (2018, February 16). Separation of Phenylacetic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
Sciencemadness.org. (2007, November 20). nutra sweet ---> Phenylacetic acid. Retrieved from [Link]
-
Justia Patents. (1978, January 18). Process for preparing phenylacetic acid. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes: A Mild Approach to Phenylacetic Acid Derivatives. Retrieved from [Link]
-
OChemOnline. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). phenylacetic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN108658757B - Method for recovering phenylacetic acid from 6-aminopenicillanic acid enzymatic aqueous solution.
- Google Patents. (n.d.). US20130303798A1 - Process for synthesizing phenylacetic acid by carbonylation of toluene.
-
Hawach Scientific. (n.d.). Phenyl HPLC Column, Liquid Chromatography Column. Retrieved from [Link]
-
The Hive. (2004, January 6). Synthesis Of Phenylethyl Alcohol. Hive Methods Discourse. Retrieved from [Link]
-
Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
Sources
- 1. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phenylacetic Acid [drugfuture.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. CAS 103-82-2: Phenylacetic acid | CymitQuimica [cymitquimica.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Phenylacetic Acid [erowid.org]
- 7. scribd.com [scribd.com]
- 8. sciencemadness.org [sciencemadness.org]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. Synthesis Of Phenylethyl Alcohol , Hive Methods Discourse [chemistry.mdma.ch]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. rsc.org [rsc.org]
- 13. orgsyn.org [orgsyn.org]
- 14. hawach.com [hawach.com]
- 15. CN102249891B - Method for recovering and purifying phenylacetic acid - Google Patents [patents.google.com]
- 16. patents.justia.com [patents.justia.com]
Resolving baseline noise in HPLC analysis of 2-(2-Phenylacetamido)pentanoic acid
Executive Summary & Molecule Context[1][2][3]
The Challenge: 2-(2-Phenylacetamido)pentanoic acid presents a "perfect storm" for HPLC baseline instability.
-
Dual Chromophores: It contains a phenyl ring (
nm) and an amide bond ( nm). Researchers often default to 210 nm for higher sensitivity, inadvertently entering the "danger zone" of solvent UV cutoff. -
Acidic Moiety: The free carboxylic acid requires an acidic mobile phase (pH < 3.0) to suppress ionization and prevent peak tailing. This typically necessitates Trifluoroacetic Acid (TFA), a notorious cause of baseline noise.[1]
-
Hydrophobicity: The pentanoic acid chain increases retention, requiring gradient elution, which exacerbates baseline drift.
This guide provides a self-validating troubleshooting workflow to isolate and eliminate baseline noise, distinguishing between electronic/hardware noise and chemical/methodological drift .
Module 1: Diagnostic Workflow (Root Cause Analysis)
Before altering your chemistry, you must isolate the source of the noise. Use the following logic flow to determine if the issue is the Pump , Detector , or Column/Chemistry .
The "Zero-Dead-Volume" Test
-
Protocol: Disconnect the column. Connect the injector directly to the detector using a union connector. Run your gradient method.
-
Logic:
-
If noise persists: The issue is the Mobile Phase (absorbance mismatch) or Hardware (lamp/pump).[2]
-
If noise disappears: The issue was the Column (fouling/bleed).
-
Diagnostic Logic Tree
Figure 1: Diagnostic logic flow to isolate hardware vs. chemical noise sources.
Module 2: The "TFA Effect" & Chemical Solutions
If you are detecting at 210–215 nm using a gradient (e.g., Water/Acetonitrile with 0.1% TFA), baseline drift is chemically inherent. TFA absorbs UV light at 210 nm. As the % of organic solvent changes, the refractive index and the molar absorptivity of the solution change, causing the baseline to rise or fall.
Solution A: The "Balanced Absorbance" Protocol
Best for: Maintaining high sensitivity at 210 nm.
The goal is to equalize the UV absorbance of Mobile Phase A (Water) and Mobile Phase B (Organic) so the detector sees a constant background.
Step-by-Step Optimization:
-
Prepare Mobile Phase A: Water + 0.1% TFA (v/v).
-
Prepare Mobile Phase B: Acetonitrile + 0.085% TFA (v/v).
-
Note: Acetonitrile suppresses the UV absorbance of TFA less than water does. Therefore, you typically need less TFA in the organic phase to match the absorbance of the aqueous phase.
-
-
The "Blank" Run: Inject a blank (mobile phase).
-
Tune:
-
If baseline drifts UP : Reduce TFA in Mobile Phase B (try 0.08%).
-
If baseline drifts DOWN : Increase TFA in Mobile Phase B (try 0.09%).
-
Solution B: Wavelength Switching (The Robust Fix)
Best for: Routine purity analysis where ultra-trace sensitivity is not required.
This compound has a secondary absorption maximum at 254 nm (Phenyl ring).
| Parameter | 210 nm Detection | 254 nm Detection |
| Sensitivity | High (Amide + Phenyl) | Moderate (Phenyl only) |
| Solvent Noise | High (TFA/ACN cutoff interference) | Negligible (Transparent baseline) |
| Drift Risk | High | Low |
| Recommendation | Use only for trace impurities (<0.1%) | Preferred for Assay/Purity (>98%) |
Module 3: Hardware & Column Troubleshooting
Issue: Cyclic Noise (Sine Wave Pattern)
-
Cause: Pump pulsation or poor mixing of TFA/Organic phases.
-
Mechanism: TFA is an ion-pairing agent. If the pump does not mix A and B perfectly, "packets" of slightly different TFA concentrations reach the detector, creating a rhythmic baseline.
-
Fix:
-
Increase Mixing Volume: Install a larger static mixer (e.g., 350 µL) between the pump and injector.
-
Premixing: Instead of running 0%
100% B, prepare:-
Line A: 95% Water / 5% ACN (+ 0.1% TFA)
-
Line B: 5% Water / 95% ACN (+ 0.1% TFA)
-
Why? Pre-wetting the solvents ensures the pump heads are always compressing similar fluids, reducing cavitation and outgassing.
-
-
Issue: Ghost Peaks (Late Elution)
-
Cause: The pentanoic acid chain is hydrophobic. Contaminants from the sample matrix (e.g., protein debris from enzymatic digests) may stick to the column and elute in subsequent runs.
-
Fix: The Sawtooth Wash Add a "Sawtooth" wash step at the end of every injection:
-
Gradient: Ramp to 95% B (Organic) in 1 min.
-
Hold: Hold at 95% B for 3-5 column volumes.
-
Re-equilibrate: Return to Initial Conditions for at least 5 column volumes.
-
Frequently Asked Questions (FAQs)
Q: Can I use Formic Acid instead of TFA to reduce noise?
A: Yes, but with a caveat. Formic acid is much more transparent at 210 nm, significantly reducing baseline noise. However, it is a weaker acid (
- ) might partially ionize if the local pH inside the column isn't low enough, leading to broad or split peaks.
-
Verdict: If you switch to 0.1% Formic Acid, ensure your peak shape remains sharp.
Q: My baseline is noisy only when the column is attached. Why? A: This is likely "Bleed" or "Equilibrium Noise."
-
Dirty Column: Run a strong wash (Isopropanol or 100% ACN) to strip accumulated lipophiles.
-
TFA Adsorption: TFA adsorbs to C18 chains. During a gradient, the equilibrium of adsorbed TFA shifts. If the column is old (hydrolysis of bonded phase), this shift becomes erratic. Replace the column.
Q: Why do I see negative peaks at the start of the run? A: This is a refractive index mismatch between your sample solvent and the mobile phase.
-
Fix: Dissolve your sample in the Starting Mobile Phase (e.g., Water/ACN 90:10 + 0.1% TFA). Do not dissolve in 100% DMSO or MeOH if possible, as this creates a "solvent plug" that disrupts the baseline.
Summary Protocol: Optimized Conditions
For the robust analysis of this compound, start with these parameters:
| Parameter | Setting | Reason |
| Column | C18 (End-capped), 3.5 or 5 µm | End-capping reduces silanol interaction with the acid group. |
| Wavelength | 254 nm (Primary) | Eliminates TFA/Solvent noise. |
| Mobile Phase A | Water + 0.1% TFA | Suppresses ionization of carboxylic acid. |
| Mobile Phase B | ACN + 0.085% TFA | Matches absorbance (if using 210 nm); keeps pH low. |
| Flow Rate | 1.0 mL/min | Standard for 4.6mm ID columns.[4] |
| Temp | 40°C | Reduces viscosity, improves peak shape. |
References
-
Agilent Technologies. (2013).[5] Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Application Note 5991-3071EN. Link
-
Dolan, J. W. (2013). Gradient Elution: Baseline Drift Problems. LCGC North America, 31(7). Link
-
Shimadzu Corporation. (2025). Baseline Disturbance: Drifting Baselines. Shimadzu Excellence in Science. Link
-
Waters Corporation. (2024). Improved Sensitivity for Trifluoroacetic Acid Gradients on the Alliance™ iS HPLC Systems. Application Note. Link
-
Sielc Technologies. UV-Vis Spectrum of Phenylalanine. (Reference for phenyl-amide absorbance characteristics). Link
Sources
- 1. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
- 2. Shimadzu Baseline Disturbance [shimadzu.nl]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
Technical Support Center: Stability of 2-(2-Phenylacetamido)pentanoic acid
Here is a technical support guide on the stability of 2-(2-Phenylacetamido)pentanoic acid under acidic conditions.
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals investigating the stability of this compound, particularly under acidic conditions. It offers a combination of foundational knowledge through frequently asked questions, practical troubleshooting advice for common experimental challenges, and detailed protocols for conducting robust stability studies.
Section 1: Frequently Asked Questions (FAQs) - The Chemistry of Degradation
This section addresses fundamental questions regarding the stability of this compound.
Q1: What is the primary stability concern for this compound in an acidic environment?
The primary stability concern is the hydrolysis of the amide bond within the molecule.[1][2][3] Amides, while generally stable in aqueous conditions, are susceptible to cleavage when heated in the presence of aqueous acid or base.[2] This reaction breaks the bond between the carbonyl group and the nitrogen atom, leading to the formation of a carboxylic acid and an amine.[1]
Q2: Can you explain the chemical mechanism of this degradation?
The degradation proceeds via acid-catalyzed hydrolysis. This is a well-understood organic chemistry mechanism involving several key steps. The acid acts as a catalyst, meaning it participates in the reaction but is regenerated at the end. The process makes the amide, which is typically not very reactive, more susceptible to attack by a weak nucleophile like water.[2]
The mechanism involves:
-
Protonation of the Carbonyl Oxygen: The reaction begins with the protonation of the oxygen atom of the amide's carbonyl group by the acid (H₃O⁺). This step is crucial as it increases the electrophilicity of the carbonyl carbon, making it a better target for nucleophilic attack.[1][3]
-
Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This forms a tetrahedral intermediate.[1][2]
-
Proton Transfer: A proton is transferred from the oxygen atom (that was originally from the water molecule) to the nitrogen atom. This is a critical step that converts the amine portion (-NHR) into a better leaving group (-NH₂⁺R).[2]
-
Collapse of the Intermediate: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the now-protonated amine as a good leaving group.
-
Deprotonation: The resulting protonated carboxylic acid is deprotonated by water to yield the final carboxylic acid product and regenerate the acid catalyst.
Caption: Acid-catalyzed hydrolysis of the amide bond.
Q3: What are the expected degradation products of this compound under these conditions?
Based on the hydrolysis mechanism, the amide bond will cleave to yield two smaller molecules:
-
Phenylacetic acid
-
2-Aminopentanoic acid (also known as Norvaline)
Identifying these specific products in your experimental samples is key to confirming that acid-catalyzed hydrolysis is the degradation pathway.
Q4: What experimental factors influence the rate of degradation?
Several factors can significantly accelerate or decelerate the rate of amide hydrolysis:
-
pH and Acid Strength: The reaction rate is highly dependent on the concentration of the acid catalyst. Lower pH values (i.e., higher acid concentration) will generally lead to faster degradation.
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[4] Forced degradation studies often use elevated temperatures (e.g., 40-80°C) to accelerate the process and generate detectable levels of degradants in a reasonable timeframe.[4]
-
Solvent System: While typically performed in aqueous media, the presence of co-solvents can alter the reaction rate.[5]
Section 2: Troubleshooting Guide for Experimental Issues
This section provides solutions to common problems encountered during stability studies.
Q1: My compound is degrading much faster than I anticipated, even under mild acidic conditions. What are the likely causes?
-
Inaccurate pH Measurement: Ensure your pH meter is properly calibrated and that the pH of your solution is accurate. A small deviation to a lower pH can cause a significant increase in the degradation rate.
-
Elevated Temperature: Check the temperature control of your incubator, water bath, or heating block. Inconsistent or higher-than-set temperatures are a common cause of accelerated degradation.
-
Presence of Other Catalysts: While less common, the presence of other acidic species or metal ions in your buffers or on your glassware could potentially catalyze the reaction. Ensure high-purity reagents and properly cleaned glassware.
Q2: I am observing unexpected peaks in my HPLC/UPLC chromatogram. How can I determine if they are related to my compound?
-
Run a Stressed Blank: First, subject a "blank" solution (your acidic medium without the target compound) to the same stress conditions.[6] Any peaks that appear in the stressed blank but not the unstressed blank are likely artifacts from the matrix or solvent and not related to your compound.
-
Mass Spectrometry (MS) Analysis: The most definitive way to identify unknown peaks is to use a mass spectrometer coupled to your LC system (LC-MS).[7][8]
-
Determine the molecular weight of the species in the unknown peak.
-
Compare this weight to the parent compound and the expected degradation products (Phenylacetic acid and 2-Aminopentanoic acid).
-
Further fragmentation analysis (MS/MS) can help confirm the structure.
-
-
Peak Tracking: Compare the chromatograms from different time points of your stability study. A true degradation product should increase in peak area over time as the parent compound's peak area decreases.
Q3: My stability results are not reproducible between experiments. What should I check?
-
Sample Preparation Consistency: Ensure that stock solutions are prepared fresh and that all dilutions are performed accurately. Inconsistent initial concentrations will lead to variable results.
-
Analyte Stability Post-Preparation: The degradation reaction must be effectively stopped ("quenched") before analysis. This is typically done by neutralizing the acidic sample with a base to a pH where the compound is stable (e.g., pH 4.5-7.0) and/or by cooling the sample.[5] If samples sit in the autosampler for extended periods under acidic conditions, degradation can continue, leading to poor reproducibility.
-
Instrument Performance: Verify the performance of your analytical instrument. Check for consistent injection volumes, stable column temperature, and a steady detector baseline. Run system suitability tests before each analytical sequence.
Q4: How do I achieve a specific, controlled level of degradation (e.g., 5-20%) for my forced degradation study?
Regulatory guidelines often suggest aiming for 5-20% degradation to ensure that analytical methods can adequately detect and quantify the degradants without completely consuming the parent drug.[6] Achieving this requires a systematic approach:
-
Run Pilot Experiments: Start with a range of conditions. For example, test a mild condition (e.g., 0.1 M HCl at 40°C) and a harsh condition (e.g., 1.0 M HCl at 80°C).[4]
-
Time-Course Study: For a promising condition, take samples at multiple time points (e.g., 2, 4, 8, 24 hours).
-
Adjust Variables:
-
If degradation is too slow, increase the temperature or the acid concentration.
-
If degradation is too fast, decrease the temperature, shorten the exposure time, or use a lower concentration of acid. By systematically adjusting these parameters, you can zero in on the conditions that yield the desired level of degradation.
-
Section 3: Standard Operating Protocols
These protocols provide a framework for conducting stability assessments.
Protocol 3.1: Forced Degradation Study under Acidic Conditions
Objective: To intentionally degrade this compound under controlled acidic conditions to identify and quantify degradation products.
Materials:
-
This compound reference standard
-
Hydrochloric acid (e.g., 0.1 M and 1.0 M solutions)
-
Sodium hydroxide (e.g., 0.1 M and 1.0 M solutions for neutralization)
-
Type I (ultrapure) water
-
Volumetric flasks and pipettes
-
Thermostatically controlled water bath or oven
-
HPLC vials
Procedure:
-
Prepare Stock Solution: Accurately weigh and dissolve the compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) to create a stock solution of known concentration (e.g., 1 mg/mL).
-
Initiate Degradation:
-
Label two sets of vials. In one set, add an aliquot of the stock solution and an equal volume of 0.1 M HCl.
-
In the second set, add an aliquot of the stock solution and an equal volume of 1.0 M HCl.
-
Prepare a "control" sample by adding an aliquot of the stock solution to an equal volume of water.
-
-
Stress Samples: Place the vials in a water bath set to a specific temperature (e.g., 60°C).
-
Time Points: At predetermined time intervals (e.g., 0, 2, 6, 12, and 24 hours), remove one vial from each condition.
-
Quench Reaction: Immediately cool the removed vial to room temperature. Neutralize the sample by adding a molar equivalent of NaOH. For example, if you used 1 mL of 0.1 M HCl, add 1 mL of 0.1 M NaOH. Confirm the final pH is near neutral.
-
Sample Analysis: Dilute the neutralized sample to a suitable concentration for HPLC analysis and transfer it to an HPLC vial. Analyze immediately or store at 2-8°C until analysis.
Protocol 3.2: Stability-Indicating HPLC-UV/MS Method
Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products. A stability-indicating method is one that is validated to be specific for the drug substance in the presence of its degradants.[9]
Instrumentation & Columns:
-
UHPLC or HPLC system with a UV/Vis or Diode Array Detector (DAD) and preferably a Mass Spectrometer (MS).
-
Reversed-phase C18 column (e.g., 100 mm x 4.6 mm, 2.6 µm particle size).[10]
Method Parameters (Starting Point):
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: Ramp from 5% to 95% B
-
15-17 min: Hold at 95% B
-
17-18 min: Return to 5% B
-
18-22 min: Equilibrate at 5% B
-
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
UV Detection: 215 nm and 254 nm
Method Validation:
-
Specificity: Analyze stressed samples to demonstrate that the peaks for the parent compound and degradation products are well-resolved from each other and from any blank peaks.
-
Linearity, Accuracy, Precision: Perform standard validation experiments as per ICH guidelines to ensure the method is reliable for quantification.[11][12]
Section 4: Data Interpretation and Management
Table 4.1: Example Data from a Forced Degradation Study
This table summarizes typical results from a forced degradation experiment, allowing for easy comparison of stability under different conditions.
| Condition | Temperature (°C) | Time (hours) | Purity of Parent Compound (%) (by HPLC Area) |
| Control (Water) | 60 | 24 | 99.8 |
| 0.1 M HCl | 60 | 6 | 94.2 |
| 0.1 M HCl | 60 | 12 | 88.5 |
| 0.1 M HCl | 60 | 24 | 79.1 |
| 1.0 M HCl | 60 | 6 | 65.7 |
| 1.0 M HCl | 60 | 12 | 43.2 |
Workflow for Stability Assessment
The following diagram outlines the logical flow of a comprehensive stability investigation, from initial planning to final data analysis.
Caption: A typical workflow for a forced degradation study.
References
- Allen, A. D. (2025, March 19).
- OpenStax. (2023, September 20). 21.7 Chemistry of Amides.
- Ashenhurst, J. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry.
- University of Calgary. Ch20 : Amide hydrolysis.
- Chemistry Steps. (2022, June 25).
- Sharp. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
- Lamb, E. A practical guide to forced degradation and stability studies for drug substances. RSSL.
- ResearchGate. Proposed degradation pathways of the drug under different hydrolytic conditions.
- Labinsights. (2023, May 8).
- Bakshi, M., & Singh, S. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.
- Sonawane, J., et al. (n.d.). A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs.
- gtfch.org. (2009, June 1).
- Royal Society of Chemistry. Analytical Methods.
- Chakraborty, T. (2025, August 20). ANALYTICAL METHOD VALIDATION.
- MDPI. (2022, January 11). Replicates Number for Drug Stability Testing during Bioanalytical Method Validation—An Experimental and Retrospective Approach.
- MDPI. (2024, February 23). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques.
- ResearchGate. (2020, April 19).
- PubMed. (2012, January 15). Pre-formulation and chemical stability studies of penethamate, a benzylpenicillin ester prodrug, in aqueous vehicles.
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- 1. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 2. 21.7 Chemistry of Amides - Organic Chemistry | OpenStax [openstax.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. onyxipca.com [onyxipca.com]
- 5. Pre-formulation and chemical stability studies of penethamate, a benzylpenicillin ester prodrug, in aqueous vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnrjournal.com [pnrjournal.com]
- 7. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Replicates Number for Drug Stability Testing during Bioanalytical Method Validation—An Experimental and Retrospective Approach [mdpi.com]
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- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comprehensive Guide to the ¹H NMR Spectral Interpretation of 2-(2-Phenylacetamido)pentanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of ¹H NMR in Structural Elucidation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as a cornerstone analytical technique in organic chemistry and drug development. Its ability to provide detailed information about the chemical environment of hydrogen atoms within a molecule makes it an indispensable tool for confirming molecular structures.[1] The chemical shift (δ) of a proton is influenced by the electron density of its surroundings, while spin-spin coupling provides information about adjacent, non-equivalent protons.[2][3] This guide will dissect the ¹H NMR spectrum of 2-(2-Phenylacetamido)pentanoic acid, demonstrating how to extract and interpret this wealth of structural information.
Molecular Structure and Proton Environments
Before delving into the spectrum, it is crucial to understand the molecular structure of this compound and identify the distinct proton environments.
Figure 1. Molecular structure of this compound with proton labels.
¹H NMR Spectrum: A Detailed Interpretation
The following table summarizes the predicted ¹H NMR spectral data for this compound. The interpretation is based on established chemical shift ranges and coupling constant principles.[2][3][4]
| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment Rationale |
| Hₐ (Ar-H) | ~7.2-7.4 | Multiplet | 5H | - | Protons on the phenyl ring typically resonate in this region due to the deshielding effect of the aromatic ring current.[1] |
| Hᵦ (CH₂) | ~3.6 | Singlet | 2H | - | These benzylic protons are adjacent to a carbonyl group, which deshields them. The absence of adjacent non-equivalent protons results in a singlet. |
| H꜀ (NH) | ~6.0-8.0 | Broad Singlet/Doublet | 1H | J(NH, H꜀) ≈ 7-8 | The amide proton's chemical shift is variable and often broad due to quadrupole broadening and exchange with trace water. It will couple to the adjacent α-proton (H꜀). |
| H꜀ (CH) | ~4.3-4.5 | Multiplet (dd or q) | 1H | J(H꜀, NH) ≈ 7-8, J(H꜀, Hₑ) ≈ 6-8 | This α-proton is deshielded by the adjacent nitrogen and carbonyl group. It couples to the amide proton (H꜀) and the β-protons (Hₑ) of the pentanoic acid chain.[5] |
| Hₑ (CH₂) | ~1.6-1.8 | Multiplet | 2H | J(Hₑ, H꜀) ≈ 6-8, J(Hₑ, Hբ) ≈ 7 | These protons are adjacent to the chiral center (Cα) and the γ-protons (Hբ), leading to a complex multiplet. |
| Hբ (CH₂) | ~1.3-1.5 | Multiplet (sextet) | 2H | J(Hբ, Hₑ) ≈ 7, J(Hբ, H₉) ≈ 7 | These protons are coupled to the adjacent β-protons (Hₑ) and the terminal methyl protons (H₉). |
| H₉ (CH₃) | ~0.9 | Triplet | 3H | J(H₉, Hբ) ≈ 7 | The terminal methyl group protons are the most shielded and appear as a triplet due to coupling with the two adjacent γ-protons (Hբ).[6] |
| Hₕ (COOH) | ~10.0-12.0 | Broad Singlet | 1H | - | The carboxylic acid proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and rapid exchange.[6] |
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
To obtain a reliable ¹H NMR spectrum for structural elucidation, the following protocol should be followed:
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
The choice of solvent is critical as it can influence the chemical shifts, particularly for exchangeable protons like -NH and -COOH.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Higher field strengths provide better signal dispersion and resolution.
-
Shim the magnetic field to ensure homogeneity and minimize peak broadening.
-
Set the appropriate spectral width to encompass all expected proton signals.
-
Optimize the receiver gain to maximize the signal-to-noise ratio without causing signal clipping.
-
-
Data Acquisition:
-
Acquire the spectrum using a standard pulse sequence (e.g., a single 90° pulse).
-
The number of scans should be sufficient to achieve an adequate signal-to-noise ratio.
-
Set the relaxation delay to be at least five times the longest T₁ relaxation time of the protons in the molecule to ensure accurate integration.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons corresponding to each peak.
-
Analyze the peak multiplicities and measure the coupling constants.
-
Comparative Analysis: Beyond ¹H NMR
While ¹H NMR is a powerful tool, a comprehensive structural elucidation often requires complementary analytical techniques.
Figure 2. A typical workflow for comprehensive structural elucidation.
-
¹³C NMR Spectroscopy: This technique provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its chemical environment. For this compound, one would expect to see signals for the carbonyl carbons, aromatic carbons, and the aliphatic carbons of the pentanoic acid chain.
-
2D NMR Spectroscopy (COSY, HSQC/HMQC):
-
COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other. Cross-peaks in a COSY spectrum connect signals from protons that are spin-spin coupled, confirming the connectivity of the proton network.[7]
-
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments show correlations between directly bonded protons and carbons. This is invaluable for assigning the signals in both the ¹H and ¹³C NMR spectra.
-
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) can determine the exact mass, which allows for the determination of the molecular formula.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, characteristic IR absorptions would be observed for the N-H and C=O stretching of the amide, the O-H and C=O stretching of the carboxylic acid, and the C-H stretching of the aromatic and aliphatic groups.
Conclusion
The interpretation of the ¹H NMR spectrum of this compound is a multifaceted process that requires a systematic analysis of chemical shifts, integration, and coupling patterns. By carefully dissecting the spectrum, one can gain a detailed understanding of the molecule's structure. However, for unambiguous structural confirmation, especially for novel compounds, it is best practice to employ a combination of spectroscopic techniques. This integrated approach, as outlined in this guide, ensures the highest level of scientific rigor and confidence in the final structural assignment.
References
-
Synthesis of Some N-Aryl alpha Amino Acids Using Diaryliodonium Salts. USC Research Bank. Available at: [Link]
-
1H NMR spectroscopic criteria for the configuration of N-acyl-alpha,beta-dehydro-alpha-amino acid esters. PubMed. Available at: [Link]
-
Pentanoic acid. Mol-Instincts. Available at: [Link]
-
Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. MDPI. Available at: [Link]
-
Spin-Spin Coupling. University of Regensburg. Available at: [Link]
-
1H NMR of C5H10O2 (pentatonic acid, valeric acid). YouTube. Available at: [Link]
-
Spin-Spin Coupling. Chemistry LibreTexts. Available at: [Link]
-
Synthesis of amides directly from carboxylic acids and hydrazines - Supporting Information. Royal Society of Chemistry. Available at: [Link]
-
¹H-NMR spectrum of 4-cyano-4(phenylcarbonothioylthio) pentanoic acid (CPADB)-Alk. ResearchGate. Available at: [Link]
-
2-Phenylacetamide - Optional[1H NMR] - Chemical Shifts. SpectraBase. Available at: [Link]
-
Pentanoic acid. FooDB. Available at: [Link]
-
1H NMR Spectrum (CHEM022801). ContaminantDB. Available at: [Link]
-
Spin-Spin Coupling. Inflibnet. Available at: [Link]
-
Analyzing and Interpreting NMR Spin-Spin Coupling Constants Using Molecular Orbital Calculations. MRI Questions. Available at: [Link]
-
Gas–Phase Studies of Spin–Spin Coupling Constants. MDPI. Available at: [Link]
-
Structural and Spectroscopic (FT-IR and NMR) Analyses on (E)-pent-2-enoic Acid. DergiPark. Available at: [Link]
-
Supporting Information. Bentham Open Archives. Available at: [Link]
-
1H NMR Chemical Shift. Oregon State University. Available at: [Link]
-
H-1-NMR parameters of common amino acid residues measured in aqueous solutions of the linear tetrapeptides Gly-Gly-X-Ala at pressures between 0.1 and 200 MPa. ResearchGate. Available at: [Link]
-
Peptide NMR. University of Zurich. Available at: [Link]
-
Phenylacetylglycine. PubChem. Available at: [Link]
Sources
A Comparative Guide to the LC-MS/MS Fragmentation of 2-(2-Phenylacetamido)pentanoic acid
This guide provides an in-depth technical analysis of the liquid chromatography-mass spectrometry (LC-MS) fragmentation behavior of 2-(2-Phenylacetamido)pentanoic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative look at fragmentation patterns under different ionization modes, supported by experimental data and mechanistic insights. Our objective is to equip you with the foundational knowledge to develop robust analytical methods for this and structurally related molecules.
Introduction
This compound is an N-acyl amino acid. The characterization and quantification of such compounds are critical in various fields, including metabolomics, pharmaceutical impurity profiling, and synthetic chemistry. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is the premier analytical technique for this purpose due to its high sensitivity and specificity. Understanding the collision-induced dissociation (CID) pathways of a target molecule is fundamental to developing reliable MS/MS methods for its identification and quantification.
This guide will dissect the fragmentation of this compound, comparing positive and negative ion modes to provide a comprehensive analytical perspective.
Analyte Structure and Ionization
The fragmentation of a molecule is intrinsically linked to its chemical structure. This compound possesses several key functional groups that dictate its behavior in a mass spectrometer:
-
Carboxylic Acid: A primary site for deprotonation in negative ion mode ([M-H]⁻) and a potential site for protonation or neutral loss in positive ion mode.
-
Amide Bond: A critical linkage that is susceptible to cleavage, providing significant structural information.
-
Phenylacetyl Moiety: This group can produce highly characteristic and stable fragment ions.
Electrospray ionization (ESI) is the preferred ionization technique for this molecule due to its polar nature, allowing for the efficient generation of protonated molecules [M+H]⁺ in positive ion mode and deprotonated molecules [M-H]⁻ in negative ion mode.
Caption: Ionization pathways for this compound in ESI-MS.
Positive Ion Mode ESI-MS/MS Fragmentation
In positive ion mode, the molecule is protonated, typically at the amide oxygen, which is generally the most favorable protonation site. The resulting [M+H]⁺ ion (precursor ion) is then subjected to CID.
Experimental Protocol: Positive Ion Mode LC-MS/MS
| Parameter | Condition |
| LC Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| Precursor Ion | m/z 236.1 |
| Collision Gas | Argon |
| Collision Energy | Ramped (e.g., 10-40 eV) |
Observed Product Ions and Fragmentation Pathways
The fragmentation in positive mode is rich with diagnostic ions that reveal the core structure of the molecule. The most stable and frequently observed ions are formed through cleavages at or adjacent to the charge site.
| Observed m/z | Proposed Formula | Proposed Structure/Origin |
| 218.1 | [C13H16NO2]⁺ | Loss of water (-H₂O) from the carboxylic acid group. |
| 118.1 | [C5H12NO2]⁺ | Cleavage of the amide C-N bond, forming the protonated 2-aminopentanoic acid fragment. |
| 91.1 | [C7H7]⁺ | Formation of the highly stable tropylium ion from the phenylacetyl moiety. A hallmark of benzyl-containing compounds. |
The generation of the tropylium ion (m/z 91.1) is a classic fragmentation pathway for compounds containing a benzyl group and serves as a highly specific marker. Amide bond cleavage is also a predominant pathway, providing clear evidence of the constituent amino acid and acyl moieties.
Caption: Major fragmentation pathways of [M+H]⁺ for the target analyte.
Negative Ion Mode ESI-MS/MS Fragmentation
In negative ion mode, the carboxylic acid group is readily deprotonated to form the [M-H]⁻ precursor ion. Fragmentation of carboxylates often proceeds through distinct pathways compared to their protonated counterparts.
Experimental Protocol: Negative Ion Mode LC-MS/MS
| Parameter | Condition |
| LC Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Ammonium Hydroxide in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Ion Source | Electrospray Ionization (ESI), Negative Mode |
| Precursor Ion | m/z 234.1 |
| Collision Gas | Argon |
| Collision Energy | Ramped (e.g., 15-45 eV) |
Observed Product Ions and Fragmentation Pathways
Fragmentation in negative mode is often dominated by the loss of small, stable neutral molecules from the carboxylate anion.
| Observed m/z | Proposed Formula | Proposed Structure/Origin |
| 190.1 | [C12H16NO]⁻ | Loss of carbon dioxide (-CO₂) from the carboxylate group. A characteristic fragmentation for carboxylic acids. |
| 116.1 | [C6H5CH=C=O]⁻ (or isomer) | Complex rearrangement and cleavage of the amide bond, potentially involving the loss of aminopentanoic acid. |
The neutral loss of 44 Da, corresponding to CO₂, is a highly diagnostic fragmentation for the presence of a carboxylic acid functional group when analyzing in negative ion mode.
Caption: Major fragmentation pathways of [M-H]⁻ for the target analyte.
Comparative Analysis and Strategic Application
The choice between positive and negative ion modes depends on the analytical goal. This comparative summary provides guidance for method development.
| Feature | Positive Ion Mode | Negative Ion Mode | Recommendation |
| Sensitivity | Generally higher due to the high proton affinity of the amide group. | Moderate, dependent on the acidity of the carboxylic acid. | For trace-level quantification, Positive Mode is often preferred. |
| Specificity | Excellent. The tropylium ion (m/z 91.1) is highly specific to the phenylacetyl moiety. | Good. The neutral loss of CO₂ (44 Da) is highly specific for a carboxylic acid. | For structural confirmation, both modes provide complementary and definitive information. |
| Structural Info | Provides clear fragmentation of the amide bond, identifying both the acyl and amino acid parts. | Confirms the presence of the carboxylic acid. Amide bond cleavage is less straightforward. | Positive Mode offers more comprehensive structural breakdown in a single spectrum. |
Trustworthiness Through Self-Validation
A robust analytical method relies on self-validating data. For this compound, the fragmentation patterns in both modes offer a self-validating system:
-
Positive Mode: The presence of the precursor at m/z 236.1 and key fragments at m/z 118.1 and 91.1 confirms the overall structure, the amino acid portion, and the phenylacetyl portion, respectively.
-
Negative Mode: Observing the precursor at m/z 234.1 and the characteristic loss of 44 Da to m/z 190.1 unequivocally confirms a molecule of the correct mass that contains a carboxylic acid.
When used together, these two modes provide an exceptionally high degree of confidence in the identification of the analyte.
Conclusion
The LC-MS/MS fragmentation of this compound is predictable and yields structurally diagnostic ions in both positive and negative ESI modes.
-
Positive ion mode is recommended for high-sensitivity quantification, leveraging the intense and specific product ions resulting from amide bond cleavage and tropylium ion formation.
-
Negative ion mode serves as an excellent confirmatory method, providing unambiguous evidence of the carboxylic acid moiety through its characteristic decarboxylation.
By understanding these distinct fragmentation pathways, researchers can develop highly selective and robust LC-MS/MS methods for the confident identification and quantification of this compound and its structural analogs. The principles and protocols described herein provide a solid framework for tackling similar analytical challenges in complex matrices.
References
- Heinonen, J., et al. (2008).
A Researcher's Guide to Determining the Enantiomeric Purity of 2-(2-Phenylacetamido)pentanoic Acid
In the landscape of pharmaceutical development and quality control, the stereochemical identity of a molecule is not a trivial detail—it is a critical determinant of therapeutic efficacy and safety. For a chiral molecule like 2-(2-Phenylacetamido)pentanoic acid, a key intermediate and structural analog to important pharmaceutical compounds, the ability to accurately quantify its enantiomeric purity is paramount. This guide provides a comparative analysis of the primary analytical techniques available for this task, offering insights into the underlying principles, practical experimental protocols, and the relative strengths and weaknesses of each method.
The distinct biological activities of enantiomers, where one may be therapeutic (the eutomer) and the other inactive or even harmful (the distomer), necessitates stringent control over the enantiomeric composition of drug substances.[1][2] This reality was tragically underscored by the thalidomide disaster, where one enantiomer provided the desired sedative effect while the other was a potent teratogen.[1] Therefore, robust analytical methods are not just a regulatory requirement but a fundamental aspect of ensuring patient safety.
This guide will explore three principal methodologies for determining the enantiomeric purity of this compound: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Polarimetry.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
Chiral HPLC has emerged as the gold standard for enantiomeric analysis in the pharmaceutical industry due to its high resolution, sensitivity, and versatility.[2][3] The technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to their separation and individual quantification.[4][5]
Principle of Chiral HPLC Separation
Enantiomers, having identical physical properties in an achiral environment, are separated by creating a transient diastereomeric complex with the CSP.[5][6] The differing stability of these complexes results in different retention times for each enantiomer, allowing for their resolution.[3] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for a wide range of chiral compounds.[3][7]
dot
Caption: General workflow for chiral HPLC analysis.
Experimental Protocol: Direct Chiral HPLC
-
Objective: To directly separate and quantify the enantiomers of this compound.
-
Instrumentation:
-
HPLC system with a UV detector.
-
Chiral Stationary Phase Column: A polysaccharide-based CSP (e.g., cellulose or amylose derivatives) is a good starting point for N-protected amino acids.[8]
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of hexane and a polar organic solvent like isopropanol or ethanol is commonly used in normal-phase mode. For acidic compounds, the addition of a small percentage of an acidic modifier like trifluoroacetic acid (TFA) can improve peak shape and resolution.[7]
-
Flow Rate: 0.5 - 1.5 mL/min.
-
Column Temperature: 25 °C (can be optimized).
-
Detection: UV at a wavelength where the phenylacetamide chromophore absorbs, typically around 210-230 nm.
-
-
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
System Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Analysis: Inject the prepared sample solution and record the chromatogram.
-
Data Analysis: Integrate the peak areas of the two enantiomers and calculate the enantiomeric excess (%ee) using the formula: %ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100.
-
Indirect Chiral HPLC via Pre-column Derivatization
An alternative approach involves reacting the enantiomeric mixture with a chiral derivatizing agent to form diastereomers.[9][10] These diastereomers have different physical properties and can be separated on a standard achiral column, such as a C18 reversed-phase column.[10]
-
Principle: The conversion of enantiomers into diastereomers eliminates the need for a chiral stationary phase.[9]
-
Common Derivatizing Reagents: For carboxylic acids, chiral amines are often used. For the amine functionality, if present after hydrolysis of the amide, reagents like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) are common.[9][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a powerful method for determining enantiomeric purity, particularly through the use of chiral solvating agents (CSAs) or chiral derivatizing agents.[12]
Principle of NMR with Chiral Solvating Agents
In the presence of a chiral solvating agent, enantiomers can form transient diastereomeric complexes that are in fast exchange on the NMR timescale.[12][13] This interaction leads to different magnetic environments for corresponding protons in the two enantiomers, resulting in separate signals in the NMR spectrum.[13] The integration of these signals allows for the quantification of the enantiomeric ratio.[14]
dot
Caption: Principle of NMR for enantiomeric purity determination using a CSA.
Experimental Protocol: NMR with a Chiral Solvating Agent
-
Objective: To resolve the signals of the enantiomers of this compound using a chiral solvating agent.
-
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Chiral Solvating Agents for Carboxylic Acids: Cinchona alkaloids and their derivatives have shown excellent discrimination for carboxylic acids.[15]
-
Procedure:
-
Sample Preparation: Dissolve a known amount of the analyte in a suitable deuterated solvent (e.g., CDCl3).
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of the analyte.
-
Addition of CSA: Add an equimolar amount of the chiral solvating agent to the NMR tube.
-
Final Spectrum: Acquire another ¹H NMR spectrum. Compare the signals, particularly the proton alpha to the carboxylic acid, for splitting, which indicates the formation of diastereomeric complexes.
-
Quantification: Integrate the separated signals to determine the enantiomeric ratio.
-
Polarimetry
Polarimetry is a classical technique that measures the rotation of plane-polarized light by a chiral compound in solution.[16][17] While less sophisticated than chromatographic or spectroscopic methods, it can be a quick and non-destructive way to assess enantiomeric purity, especially when the specific rotation of the pure enantiomer is known.[16][18]
Principle of Polarimetry
Enantiomers rotate the plane of polarized light by equal and opposite angles.[16] The magnitude of this rotation is proportional to the concentration of the chiral substance and the path length of the light through the sample.[17] The enantiomeric excess can be calculated by comparing the observed specific rotation of a sample to the known specific rotation of the pure enantiomer.
Experimental Protocol: Polarimetry
-
Objective: To determine the enantiomeric excess of this compound by measuring its optical rotation.
-
Instrumentation: Polarimeter.
-
Procedure:
-
Sample Preparation: Prepare a solution of the analyte of a known concentration in a suitable solvent.
-
Measurement: Measure the optical rotation of the solution using the polarimeter.
-
Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l * c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.
-
Enantiomeric Excess Calculation: %ee = ([α]_observed / [α]_max) * 100, where [α]_max is the specific rotation of the pure enantiomer.
-
Comparison of Methods
| Feature | Chiral HPLC | NMR Spectroscopy | Polarimetry |
| Principle | Differential interaction with a chiral stationary phase.[4] | Formation of transient diastereomeric complexes with a chiral solvating agent.[13] | Measurement of the rotation of plane-polarized light.[16] |
| Resolution | High | Moderate to High | Low (no separation) |
| Sensitivity | High (can detect trace impurities) | Moderate | Low |
| Quantitative Accuracy | High | High | Moderate (dependent on the accuracy of [α]_max) |
| Sample Throughput | Moderate | High | High |
| Method Development | Can be time-consuming | Relatively straightforward | Simple |
| Information Provided | Enantiomeric ratio, presence of other impurities | Enantiomeric ratio, structural information | Enantiomeric excess (if [α]_max is known) |
| Destructive? | No | No | No |
Conclusion and Recommendations
For the rigorous determination of the enantiomeric purity of this compound, chiral HPLC is the recommended method . Its high resolution, sensitivity, and accuracy make it the most reliable technique for quality control and regulatory purposes.[19][20] The validation of a chiral HPLC method should follow established guidelines to ensure specificity, precision, linearity, and accuracy.[19][21]
NMR spectroscopy with a chiral solvating agent serves as an excellent complementary technique. It is particularly useful for rapid screening and for confirming the identity of the enantiomers. Its non-destructive nature allows for sample recovery.
Polarimetry is best suited for preliminary assessments of enantiomeric purity, especially in a synthetic chemistry setting where a quick check of enantiomeric enrichment is needed. However, its lower sensitivity and reliance on a known value for the maximum specific rotation limit its utility for precise quantitative analysis in a drug development context.
The choice of method will ultimately depend on the specific requirements of the analysis, including the desired level of accuracy, the sample matrix, and the available instrumentation. A multi-faceted approach, potentially employing both HPLC and NMR, will provide the most comprehensive and reliable characterization of the enantiomeric purity of this compound.
References
- Absolute optical chiral analysis using cavity-enhanced polarimetry.
-
Chiral column chromatography. Wikipedia. [Link]
-
Outline of Chiral Chromatography. OMICS International. [Link]
-
Chiral Chromatography: Principle, Components, Steps, Types, Uses. Microbe Notes. [Link]
-
Enantiospecific Analysis of Carboxylic Acids Using Cinchona Alkaloid Dimers as Chiral Solvating Agents. ACS Publications. [Link]
-
Enantiomeric NMR discrimination of carboxylic acids using actinomycin D as a chiral solvating agent. Royal Society of Chemistry. [Link]
-
Absolute optical chiral analysis using cavity-enhanced polarimetry. ChemRxiv. [Link]
-
Discrimination of Enantiomers of Amides with Two Stereogenic Centers Enabled by Chiral Bisthiourea Derivatives Using 1H NMR Spectroscopy. National Institutes of Health. [Link]
-
System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Regis Technologies, Inc. [Link]
-
Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. Frontiers. [Link]
-
Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. [Link]
-
A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. National Institutes of Health. [Link]
-
Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. Request PDF. [Link]
-
Chiral compound analyses and Faraday polarimetry. IBZ Messtechnik GmbH. [Link]
-
A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. ACS Publications. [Link]
-
Use of carboxylic acids as chiral solvating agents for the determination of optical purity of chiral amines by NMR spectroscopy. ACS Publications. [Link]
-
Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and. University of Bath. [Link]
-
Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. ResearchGate. [Link]
-
A simple method for the determination of enantiomeric excess and identity of chiral carboxylic acids. PubMed. [Link]
-
Determination of Enantiomeric Purity by Direct Methods. Thieme. [Link]
-
NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. PubMed. [Link]
-
Separation of amino acid enantiomers VIA chiral derivatization and non-chiral gas chromatography. PubMed. [Link]
-
A Simple Method for the Determination of Enantiomeric. Amanote Research. [Link]
-
Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. ACS Publications. [Link]
-
HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. National Institutes of Health. [Link]
-
A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Der Pharma Chemica. [Link]
-
Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Scientific Research Publishing. [Link]
-
Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. Royal Society of Chemistry. [Link]
-
GC Derivatization Reagents. Obrnuta faza. [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
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Comparative Analysis Guide: Elemental Composition Verification of 2-(2-Phenylacetamido)pentanoic acid
Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In the development of peptidomimetics and small molecule intermediates, 2-(2-Phenylacetamido)pentanoic acid (also known as N-phenylacetylnorvaline) serves as a critical building block. While high-resolution mass spectrometry (HRMS) and NMR are ubiquitous for structural elucidation, they often fail to capture the bulk purity profile required for GLP/GMP compliance.
This guide objectively compares Combustion Analysis (CHN) against HRMS and qNMR , demonstrating why Classical Elemental Analysis remains the "gatekeeper" for validating the bulk composition of this specific amide derivative. We provide calculated theoretical baselines, experimental protocols for handling this hygroscopic solid, and a decision matrix for reconciling conflicting data.
Theoretical Baseline: The Calculation
Before any experimental comparison, the theoretical baseline must be established.
Step-by-Step Derivation
-
Carbon (C): 13 atoms
12.011 = 156.143 -
Hydrogen (H): 17 atoms
1.008 = 17.136 -
Nitrogen (N): 1 atom
14.007 = 14.007 -
Oxygen (O): 3 atoms
15.999 = 47.997 -
Total Mass: 235.283 g/mol
Theoretical Composition Table
| Element | Mass Contribution | Theoretical % (w/w) | Tolerance (Acceptable Range) |
| Carbon | 156.143 | 66.36% | 66.0% – 66.7% |
| Hydrogen | 17.136 | 7.28% | 7.0% – 7.6% |
| Nitrogen | 14.007 | 5.95% | 5.6% – 6.3% |
| Oxygen | 47.997 | 20.40% | Calculated by difference |
Critical Insight: For this compound, the Carbon-to-Nitrogen ratio (C/N) is approx 11.15. A deviation in this specific ratio often indicates residual phenylacetic acid (starting material) which is C-rich and N-null.
Comparative Analysis: EA vs. HRMS vs. qNMR
Method A: Classical Combustion Analysis (CHN)
The Gold Standard for Bulk Purity
-
Mechanism: Flash combustion at 1800°C converts the sample into
, , and . -
Why it wins: It measures the entire sample, including inorganic salts, water, and non-ionizable impurities that HRMS misses.
-
The Trap: This compound contains a carboxylic acid and an amide; it is prone to trapping water and solvents (e.g., EtOAc from extraction). A 0.4% deviation in Carbon often implies 0.5 molar equivalents of trapped water.
Method B: High-Resolution Mass Spectrometry (HRMS - Orbitrap/Q-TOF)
The Standard for Molecular Identity
-
Mechanism: Ionization (ESI-) to observe
. -
Why it wins: Unmatched sensitivity. Confirms the formula
with <5 ppm error. -
The Trap: HRMS is "blind" to bulk impurities. A sample can be 80% NaCl and 20% Product, and the HRMS will still show a perfect clean peak for the product. HRMS proves identity, not purity.
Method C: Quantitative NMR (qNMR)
The Specificity Compromise
-
Mechanism: Integration of the unique triplet at
ppm (terminal methyl) against an internal standard (e.g., Maleic acid). -
Why it wins: Can quantify specific organic impurities.
-
The Trap: Requires a high-precision balance and a certified standard. Solubility issues in
due to the carboxylic acid moiety can lead to line broadening, affecting integration accuracy.
Performance Matrix
| Feature | Elemental Analysis (EA) | HRMS | qNMR |
| Primary Utility | Bulk Purity & Solvate Detection | Molecular Formula Confirmation | Organic Impurity ID |
| Sample Required | 2–5 mg (Destructive) | <0.1 mg (Destructive) | 10–20 mg (Recoverable) |
| Blind Spots | Cannot identify what the impurity is | Inorganic salts, Water, Solvents | Exchangeable protons, Paramagnetics |
| Cost/Run | Low ($) | High ( | Moderate ( |
Experimental Protocols (Self-Validating Systems)
Protocol 1: Sample Preparation for EA (The Critical Step)
Context: Amido-acids are hygroscopic. Sending "wet" samples is the #1 cause of EA failure.
-
Lyophilization: Dissolve the crude this compound in 1:1
and lyophilize for 24 hours. -
Vacuum Drying: Place the lyophilized powder in a vacuum oven at 45°C over
for 4 hours. -
Evaluation: Run TGA (Thermogravimetric Analysis) or Karl Fischer titration.
-
Pass Criteria: Volatiles < 0.5%.
-
Fail Criteria: Volatiles > 1.0% (Must re-dry).
-
Protocol 2: Data Reconciliation
If EA results deviate by >0.4%, use this calculation to check for Solvates:
Example Scenario:
If Experimental C is 64.50% (Theoretical is 66.36%), the difference is -1.86%.
Check for 0.5 eq of Water :
Visualization
Workflow Diagram: Purity Validation Pipeline
This diagram illustrates the logical flow from synthesis to final purity certification, highlighting where EA acts as the "Gatekeeper."
Figure 1: Analytical workflow emphasizing the critical role of drying and the decision gate based on Elemental Analysis tolerances.
Decision Tree: Interpreting EA Deviations
Use this logic to diagnose the specific type of impurity based on C/H/N shifts.
Figure 2: Diagnostic logic for troubleshooting failed Elemental Analysis results.
Real-World Data Simulation
The following table simulates a common scenario in drug development where a sample looks pure by LC-MS but fails EA.
| Parameter | Theoretical | Experimental (Batch A) | Status | Diagnosis |
| Carbon | 66.36% | 63.10% | FAIL | -3.26% deviation |
| Hydrogen | 7.28% | 7.50% | WARN | Slightly high |
| Nitrogen | 5.95% | 5.65% | WARN | Low |
| HRMS (m/z) | 234.1130 | 234.1128 | PASS | Identity Confirmed |
| HPLC Purity | 100% | 99.8% | PASS | No UV impurities |
Analysis of Batch A: The HRMS and HPLC confirm the identity and organic purity. However, the EA shows a significant drop in Carbon.
-
Hypothesis: The sample is a hemi-hydrate or contains inorganic salts.
-
Resolution: Perform Water Determination (Karl Fischer). If KF = 0%, check for Sodium (if NaOH was used in workup) via Ash test.
References
-
ICH Expert Working Group. (1999). ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.[2][3][4][5] International Conference on Harmonisation.
-
FDA. (2000). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration.
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.
-
PubChem. (2024).[6][7] this compound Compound Summary. National Center for Biotechnology Information.
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
